DFHO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H9F2N3O3 |
|---|---|
Peso molecular |
281.21 g/mol |
Nombre IUPAC |
(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5+ |
Clave InChI |
GXOMNFVJDRZPKL-LUZURFALSA-N |
SMILES isomérico |
CN1/C(=C/N=O)/N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O |
SMILES canónico |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the DFHO-Corn Aptamer Fluorogenic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic RNA aptamers represent a significant advancement in the visualization of RNA in living cells, offering an alternative to fluorescent proteins. The Corn aptamer, in complex with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), is a particularly noteworthy system due to its exceptional photostability and bright yellow fluorescence. This technical guide provides a comprehensive overview of the mechanism of action of the this compound-Corn aptamer system, detailed experimental protocols for its characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers employing this technology for RNA imaging and the development of novel RNA-based biosensors.
Core Mechanism of Fluorescence Activation
The fluorescence of the this compound dye is dramatically enhanced upon binding to the Corn RNA aptamer. This activation is a result of a sophisticated interplay of structural organization and conformational changes within the RNA that rigidly constrains the dye, leading to a significant increase in its quantum yield. Unlike many other fluorogenic aptamers, the functional unit of the Corn aptamer is a quasi-symmetric homodimer.[1][2][3]
The core of each Corn aptamer monomer folds into a G-quadruplex structure.[2][4] Two of these monomers then dimerize, creating a unique binding pocket at the interface that encapsulates a single this compound molecule.[2][4] This encapsulation, sandwiched between the G-quadruplex from each protomer, locks the this compound molecule in a planar conformation, restricting its rotational freedom and thereby suppressing non-radiative decay pathways.[3][5] This rigidification is the primary mechanism for the observed increase in fluorescence. The homodimer interface is unusual in that it lacks any intermolecular base pairs.[2][3]
The interaction between this compound and the Corn aptamer dimer is highly specific. The N-hydroxyl imine (oxime) substituent on this compound, which mimics the N-acyl imine in red fluorescent proteins, is thought to provide additional contact points with the aptamer, contributing to the remarkable photostability of the complex compared to other aptamer-fluorophore systems like Spinach-DFHBI.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound fluorophore and the this compound-Corn aptamer complex.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [7] |
| Molecular Weight | 281.22 g/mol | [7] |
| CAS Number | 1420815-34-4 | [7] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% |
Table 2: Spectroscopic and Binding Properties of the this compound-Corn Aptamer Complex
| Property | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [4][8] |
| Emission Maximum (λem) | 545 nm | [4][8] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [8] |
| Dissociation Constant (Kd) | 70 nM | [8][9] |
| Stoichiometry (Corn:this compound) | 2:1 | [3] |
Signaling Pathways and Logical Relationships
The activation of fluorescence in the this compound-Corn aptamer system follows a clear logical progression from aptamer expression to the formation of the fluorescent complex. This can be visualized as a signaling pathway.
Caption: Fluorescence activation pathway of the this compound-Corn aptamer system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-Corn aptamer interaction.
In Vitro Transcription of the Corn Aptamer
This protocol describes the synthesis of the Corn aptamer RNA from a DNA template.
Materials:
-
Linearized plasmid DNA or PCR product containing the Corn aptamer sequence downstream of a T7 promoter.
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Urea-polyacrylamide gel (8%)
-
TBE buffer
-
Elution buffer (0.3 M sodium acetate)
-
Ethanol
Procedure:
-
Set up the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs, transcription buffer, and RNase inhibitor.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band from the gel and elute the RNA overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer.
Determination of Dissociation Constant (Kd) by Fluorescence Titration
This protocol details the determination of the binding affinity between the Corn aptamer and this compound.[4][10]
Materials:
-
Purified Corn aptamer RNA
-
This compound stock solution in DMSO
-
Binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the binding buffer to create a working solution. Ensure the final DMSO concentration is low (<1%).
-
RNA Refolding: Dilute the purified Corn aptamer to a fixed concentration (e.g., 50 nM) in the binding buffer. Heat the solution to 70°C for 5 minutes and then cool slowly to room temperature to ensure proper folding.
-
Titration: a. In a quartz cuvette, place the refolded Corn aptamer solution. b. Set the fluorometer to the excitation and emission wavelengths for the this compound-Corn complex (Ex: 505 nm, Em: 545 nm).[8] c. Record the initial fluorescence of the RNA solution. d. Add increasing concentrations of the this compound working solution to the RNA solution, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.
-
Data Analysis: a. Subtract the initial fluorescence of the RNA from all subsequent readings. b. Plot the change in fluorescence intensity as a function of the this compound concentration. c. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Caption: Experimental workflow for fluorescence titration to determine Kd.
Live-Cell Imaging of Corn Aptamer Expression
This protocol provides a general framework for visualizing Corn aptamer-tagged RNAs in living cells.[7]
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Expression vector encoding the RNA of interest tagged with the Corn aptamer.
-
Transfection reagent.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP).
Procedure:
-
Transfection: Transfect the mammalian cells with the Corn aptamer expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours.
-
Labeling: a. Prepare a working solution of this compound in cell culture medium (e.g., 10-20 µM).[7][9] b. Replace the medium in the cell culture dish with the this compound-containing medium. c. Incubate the cells for 30-60 minutes to allow for this compound uptake and binding to the Corn aptamer.
-
Imaging: a. Wash the cells with fresh medium to remove unbound this compound. b. Image the cells using a fluorescence microscope with a filter set appropriate for the this compound-Corn complex (e.g., excitation around 500 nm and emission around 550 nm). c. Acquire images and analyze the localization and intensity of the fluorescent signal.
Conclusion
The this compound-Corn aptamer system is a powerful tool for RNA research, offering a bright and photostable alternative for visualizing RNA dynamics in living cells. Understanding the core mechanism of fluorescence activation, which is dependent on the dimerization of the aptamer and the rigidification of the this compound fluorophore, is crucial for its effective application. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the adoption and optimization of this technology for a wide range of research applications, from fundamental studies of RNA biology to the development of novel diagnostic and therapeutic agents.
References
- 1. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corn aptamer [aptamer.ribocentre.org]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lucernatechnologies.com [lucernatechnologies.com]
- 8. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. japtamers.co.uk [japtamers.co.uk]
An In-depth Technical Guide to the DFHO Fluorophore: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a synthetic fluorophore designed as a mimic of the chromophore found in red fluorescent proteins (RFP).[1][2] In its unbound state, this compound exhibits negligible fluorescence.[1] However, upon binding to specific RNA aptamers, such as Corn or Squash, it undergoes a conformational change that results in bright, yellow fluorescence, making it a powerful tool for imaging RNA in living cells.[3][4] This "light-up" property, combined with its enhanced photostability and low cytotoxicity, positions this compound as a valuable reagent in molecular biology, cell biology, and drug discovery.[1][3][5]
Chemical Structure and Properties
This compound was engineered to improve upon earlier fluorogenic systems. Its structure includes an N-hydroxyl imine (oxime) substituent, which contributes to its stability compared to the readily hydrolyzed N-acyl imine of the RFP chromophore.[1][6] This modification, along with the difluoro-4-hydroxybenzylidene group, is crucial for its photophysical properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉F₂N₃O₃ | [4] |
| Molecular Weight | 281.22 g/mol | [4] |
| CAS Number | 1420815-34-4 | [3][4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at -20°C, stable for 2 years | [4][5] |
Spectroscopic Properties of this compound Bound to RNA Aptamers
| Property | Value (with Corn Aptamer) | Value (with Squash Aptamer) | Reference |
| Excitation Maximum (λex) | 505 nm | Not explicitly stated, but binds this compound | [1][4] |
| Emission Maximum (λem) | 545 nm | Not explicitly stated, but binds this compound | [1][4] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not explicitly stated, but binds this compound | [4] |
| Quantum Yield (Φ) | 0.25 | Not specified | [6] |
| Dissociation Constant (Kd) | 70 nM | 54 nM | [4] |
Mechanism of Fluorescence: An RNA-Templated Process
The fluorescence of this compound is activated through a specific interaction with an RNA aptamer. This process is a prime example of a fluorogenic module, where the RNA acts as a scaffold to induce and enhance the fluorescence of the ligand.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. researchgate.net [researchgate.net]
The Principle of Fluorescence Activation of DFHO by RNA Aptamers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles underpinning the fluorescence activation of the fluorophore DFHO by RNA aptamers. This technology represents a significant advancement in RNA imaging and biosensor development, offering a versatile platform for visualizing RNA in living cells and quantifying specific molecular interactions. This guide provides a comprehensive overview of the mechanism, key components, quantitative data, and detailed experimental protocols relevant to the application of this technology.
Core Principle: Conformational Restriction and Fluorescence Activation
The fluorescence of the small molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) is intrinsically low in aqueous solutions. This is primarily due to non-radiative decay pathways, where the excited state energy is dissipated through molecular vibrations and rotations. Specific RNA aptamers, selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can bind to this compound with high affinity and specificity.[1][2] This binding event is crucial as it conformationally restrains the this compound molecule within a pocket in the folded RNA structure.[3] By locking the fluorophore into a planar conformation, these non-radiative decay pathways are suppressed, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of a bright fluorescent signal.[3][4]
The following diagram illustrates the fundamental principle of fluorescence activation:
Key Components: The Fluorophore and the Aptamers
This compound: A DsRed-Inspired Fluorophore
This compound was designed as a mimic of the chromophore found in the red fluorescent protein DsRed.[5] It possesses an N-hydroxy imine substituent that extends the π-conjugation of the fluorophore, a feature intended to improve RNA-mediated photostability.[2][5] In its unbound state, this compound exhibits negligible fluorescence.[5]
RNA Aptamers: Engineered RNA Scaffolds
Several RNA aptamers have been developed that can bind to and activate the fluorescence of this compound. These are typically generated through in vitro selection (SELEX) and subsequent optimization. Notable examples include:
-
Corn: A highly photostable RNA aptamer that forms a homodimer to create a binding pocket for this compound.[5][6] This unique dimeric structure contributes to its exceptional stability, making it well-suited for quantitative and long-term imaging experiments.[5]
-
Broccoli and its derivatives (Orange Broccoli, Red Broccoli): Originally developed to bind DFHBI (a GFP-like fluorophore), the Broccoli aptamer and its evolved variants can also bind this compound, albeit with different spectral properties.[7] A single nucleotide change in the aptamer sequence can significantly shift the emission spectrum of the bound this compound, demonstrating the tunability of this system.[7]
-
Squash: An engineered adenine riboswitch that has been repurposed into a highly stable and bright fluorogenic aptamer that binds this compound.[8]
Quantitative Data Presentation
The photophysical properties of this compound-aptamer complexes are critical for their application. The following table summarizes key quantitative data for some of the most well-characterized complexes.
| Complex | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Dissociation Constant (Kd, nM) | Relative Brightness |
| This compound Alone | 473 | 561 | 19,800 | 0.0006 | - | 0.16 |
| Corn-DFHO | 505 | 545 | 29,000 | 0.25 | 70 | 100 |
| Orange Broccoli-DFHO | 513 | 562 | 34,000 | 0.28 | 230 | 131 |
| Red Broccoli-DFHO | 518 | 582 | 35,000 | 0.34 | 206 | 164 |
| Squash-DFHO | - | - | - | - | 54 | - |
Data sourced from[5][9]. Relative brightness is calculated as (Extinction Coefficient × Quantum Yield) and normalized to the Corn-DFHO complex.
Experimental Protocols
In Vitro Selection of this compound-Binding RNA Aptamers (SELEX)
The generation of novel RNA aptamers that bind to this compound is achieved through the SELEX process. The following diagram and protocol outline the key steps involved.
Detailed Methodology:
-
Library Preparation: A large, diverse library of single-stranded RNA molecules (typically 10¹⁴ to 10¹⁵ unique sequences) is synthesized. Each RNA molecule consists of a central random region flanked by constant sequences for PCR amplification.
-
Target Immobilization: this compound is chemically conjugated to a solid support, such as agarose beads.
-
Binding: The RNA library is incubated with the this compound-conjugated beads to allow for binding of aptamer candidates.
-
Partitioning: Non-binding RNA sequences are washed away, leaving only the RNA molecules that have an affinity for this compound bound to the beads.
-
Elution: The bound RNA sequences are eluted from the beads.
-
Amplification: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR using primers complementary to the constant regions.
-
Transcription: The amplified DNA is used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.
-
Iterative Rounds: Steps 3-7 are repeated for multiple rounds (typically 8-12), with increasing selection pressure (e.g., more stringent washing conditions) to enrich for the highest affinity binders.
-
Sequencing and Characterization: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then characterized for their binding affinity and fluorescence enhancement properties.
In Vitro Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence properties of a this compound-aptamer complex.
Materials:
-
Purified RNA aptamer
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂)
-
Fluorometer
Procedure:
-
RNA Annealing: The RNA aptamer is annealed by heating to 95°C for 3 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Sample Preparation: In a quartz cuvette, dilute the annealed RNA aptamer and this compound to their final desired concentrations in the assay buffer. A typical starting point is 2 µM RNA and 20 µM this compound.[1]
-
Excitation and Emission Spectra:
-
To measure the emission spectrum, set the fluorometer to the excitation maximum of the complex (e.g., 505 nm for Corn-DFHO) and scan a range of emission wavelengths (e.g., 520-650 nm).
-
To measure the excitation spectrum, set the fluorometer to the emission maximum (e.g., 545 nm for Corn-DFHO) and scan a range of excitation wavelengths (e.g., 450-530 nm).
-
-
Quantum Yield Determination: The quantum yield is determined by comparing the integrated fluorescence intensity of the this compound-aptamer complex to a standard with a known quantum yield (e.g., fluorescein) under identical experimental conditions.
-
Binding Affinity (Kd) Measurement:
-
Keep the concentration of the RNA aptamer constant and titrate with increasing concentrations of this compound.
-
Measure the fluorescence intensity at the emission maximum after each addition.
-
Plot the fluorescence intensity as a function of the this compound concentration and fit the data to a binding isotherm to determine the Kd.
-
In-Cell RNA Imaging
This protocol provides a general workflow for visualizing RNA tagged with a this compound-binding aptamer in living cells.
Detailed Methodology:
-
Construct Design: The sequence of the RNA aptamer (e.g., Corn) is genetically fused to the RNA of interest. This construct is cloned into an appropriate expression vector.
-
Cell Culture and Transfection: The cells of interest (e.g., HEK293T) are cultured and then transfected with the expression vector containing the aptamer-tagged RNA sequence.
-
Expression: The cells are incubated for 24-48 hours to allow for the expression of the tagged RNA.
-
This compound Incubation: The cell culture medium is replaced with a medium containing this compound at a final concentration of, for example, 10-20 µM.[10][11] The cells are incubated for approximately 30 minutes to allow for this compound to enter the cells and bind to the expressed aptamers.
-
Washing: The cells are washed with fresh medium to remove unbound this compound and reduce background fluorescence.
-
Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound-aptamer complex (e.g., for Corn-DFHO, a YFP filter set with excitation around 500 nm and emission around 540 nm).[11]
-
Image Analysis: The acquired images can be analyzed to determine the localization, and with appropriate controls, the relative abundance of the tagged RNA.
Conclusion and Future Perspectives
The fluorescence activation of this compound by RNA aptamers provides a powerful and versatile tool for the study of RNA biology. The high signal-to-noise ratio, genetic encodability, and the potential for spectral tuning make this system highly attractive for a range of applications, from fundamental research into RNA localization and trafficking to the development of novel diagnostic and therapeutic agents. Future developments in this field will likely focus on the engineering of new aptamer-fluorophore pairs with improved brightness, photostability, and a broader range of colors, further expanding the capabilities of this exciting technology.
References
- 1. researchgate.net [researchgate.net]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral Tuning by a Single Nucleotide Controls the Fluorescence Properties of a Fluorogenic Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
Unveiling Cellular RNA Dynamics: A Technical Guide to DFHO in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime), a fluorogenic dye that has emerged as a powerful tool for real-time visualization of RNA in living cells. By binding to specific RNA aptamers, this compound exhibits a dramatic increase in fluorescence, enabling researchers to track RNA localization, transport, and dynamics with high specificity and minimal background. This guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and its potential applications in signaling pathway analysis and drug discovery.
Core Principles of this compound-Based RNA Imaging
This compound is intrinsically non-fluorescent and only emits a bright, yellow-green fluorescence upon binding to a specific RNA aptamer, most notably the "Corn" aptamer.[1] This "light-up" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging. The cell-permeable nature of this compound allows for straightforward labeling of intracellular RNA without the need for microinjection or harsh permeabilization techniques.[2]
The this compound-Corn aptamer system offers significant advantages over traditional RNA imaging methods, such as fluorescent in situ hybridization (FISH), which is limited to fixed cells, and genetically encoded reporters like MS2-GFP, which can be bulky and perturb RNA function. The small size of the Corn aptamer minimizes interference with the natural behavior of the target RNA. Furthermore, the this compound-Corn complex exhibits enhanced photostability compared to other RNA-fluorophore systems, permitting longer-term imaging studies.[1]
Quantitative Data Summary
The spectral and binding properties of this compound are crucial for designing and optimizing microscopy experiments. The following tables summarize the key quantitative data for this compound when complexed with its cognate RNA aptamers.
| Property | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [1] |
| Emission Maximum (λem) | 545 nm | [1] |
| Molar Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.25 | [2] |
| Dissociation Constant (Kd) with Corn Aptamer | 70 nM | [1] |
| Dissociation Constant (Kd) with Squash Aptamer | 54 nM | [1] |
Experimental Protocols
Successful imaging with this compound requires careful attention to experimental design, from the construction of the RNA aptamer tag to the final image acquisition. Below are detailed protocols for live-cell RNA imaging using the this compound-Corn aptamer system.
Plasmid Construction for Corn Aptamer-Tagged RNA
This protocol describes the generation of a mammalian expression vector for a gene of interest (GOI) tagged with the Corn aptamer.
Caption: Plasmid construction workflow for Corn aptamer tagging.
Methodology:
-
Design Primers: Design forward and reverse primers for your gene of interest (GOI). The reverse primer should incorporate the Corn aptamer sequence at its 5' end, ensuring the aptamer is fused to the 3' end of the GOI's coding sequence or untranslated region (UTR).
-
PCR Amplification: Perform PCR to amplify the GOI-Corn aptamer fusion cassette from a cDNA template.
-
Vector Preparation: Digest a suitable mammalian expression vector (e.g., pcDNA3.1) and the purified PCR product with appropriate restriction enzymes.
-
Ligation: Ligate the digested GOI-Corn aptamer insert into the prepared vector.
-
Transformation and Selection: Transform the ligation product into competent E. coli and select for positive colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from selected colonies and verify the correct insertion of the GOI-Corn aptamer cassette by Sanger sequencing.
Live-Cell Imaging of Corn Aptamer-Tagged RNA in Mammalian Cells
This protocol outlines the steps for transfecting mammalian cells with the Corn aptamer-tagged RNA expression vector and subsequent imaging with this compound.
Caption: Live-cell imaging workflow using this compound-Corn aptamer.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Transfection: Transfect the cells with the verified GOI-Corn aptamer expression plasmid using a suitable transfection reagent.
-
Expression: Allow 24-48 hours for the expression of the tagged RNA.
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-20 µM.[3]
-
Replace the culture medium of the transfected cells with the this compound-containing medium.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove unbound this compound.
-
Image Acquisition:
-
Mount the sample on a fluorescence microscope equipped with appropriate filters for this compound (e.g., a YFP filter set).[2]
-
Use an excitation wavelength around 505 nm and collect emission around 545 nm.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization, dynamics, and intensity of the fluorescently labeled RNA.
Applications in Signaling Pathway Analysis
The ability to visualize specific RNA molecules in real-time opens up new avenues for dissecting cellular signaling pathways. By tagging key mRNA transcripts involved in a signaling cascade, researchers can monitor their spatial and temporal regulation in response to stimuli.
Caption: Monitoring signaling-induced gene expression with this compound.
For example, in the context of G-protein coupled receptor (GPCR) signaling, the transcription of immediate early genes like c-Fos is a hallmark of receptor activation.[5] By tagging c-Fos mRNA with the Corn aptamer, one could directly visualize its induction and localization following GPCR stimulation, providing insights into the dynamics of the downstream transcriptional response.
Applications in Drug Development
The this compound-Corn aptamer system holds considerable promise for various stages of the drug development pipeline, particularly in high-throughput screening (HTS) and mechanism of action studies.
High-Throughput Screening (HTS) for Modulators of RNA-Related Processes
This compound-based assays can be adapted for HTS to identify compounds that modulate RNA transcription, localization, or stability. For instance, a cell-based assay could be designed where a constitutively expressed RNA tagged with the Corn aptamer provides a baseline fluorescent signal. Compounds that disrupt the transcription or stability of this RNA would lead to a decrease in fluorescence.
Caption: High-throughput screening workflow using this compound.
This approach could be valuable for discovering drugs that target viral RNA replication. For example, by expressing a viral RNA segment tagged with the Corn aptamer in host cells, one could screen for compounds that inhibit its replication, leading to a reduction in the this compound signal.[6][7]
Conclusion
This compound, in conjunction with its cognate RNA aptamers, provides a versatile and powerful platform for the real-time visualization of RNA in living cells. Its excellent photophysical properties and ease of use make it an invaluable tool for fundamental research into RNA biology and for applied research in drug discovery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this compound in their microscopy-based investigations. As our understanding of the intricate roles of RNA in cellular function and disease continues to grow, technologies like this compound will be at the forefront of new discoveries.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Detection of Viral Transcription and Replication Using RNA FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA intercalator stimulates influenza transcription and virus replication - PMC [pmc.ncbi.nlm.nih.gov]
The Corn-DFHO System: A Paradigm Shift in Live-Cell RNA Imaging
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track RNA molecules in real-time within living cells is paramount for understanding the intricate choreography of gene expression and its role in health and disease. The development of fluorogenic RNA aptamer-fluorophore systems has revolutionized this field, and at the forefront of this innovation is the pairing of the Corn aptamer with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) . This technical guide provides an in-depth overview of the core advantages of the this compound system, quantitative performance data, detailed experimental protocols, and visual workflows to facilitate its adoption in advanced live-cell imaging applications.
Core Advantages of the this compound System
The this compound-Corn system offers a suite of advantages over traditional RNA imaging techniques, such as fluorescent protein-based reporters (e.g., MS2 system) and earlier generation RNA aptamer-fluorophore pairs like Spinach/Broccoli-DFHBI.
-
Exceptional Photostability : The most significant advantage of the Corn-DFHO complex is its remarkable resistance to photobleaching.[1][2] This high photostability allows for prolonged and repeated imaging sessions, which are crucial for quantitative time-lapse studies of RNA dynamics, without significant signal loss.[2] This stands in stark contrast to the rapid photobleaching observed with complexes like Broccoli-DFHBI.[2]
-
High Signal-to-Noise Ratio : this compound is intrinsically non-fluorescent and only becomes brightly fluorescent upon binding to the Corn aptamer.[2][3] This "turn-on" mechanism dramatically reduces background fluorescence from unbound fluorophores, leading to a high signal-to-noise ratio and clear visualization of the tagged RNA molecules.[2]
-
Excellent Cell Permeability and Low Cytotoxicity : this compound is a cell-permeable small molecule, allowing for straightforward loading into live cells without the need for harsh permeabilization techniques.[3] Furthermore, both this compound and the expressed Corn aptamer exhibit negligible toxicity, ensuring that cellular processes are not unduly perturbed during imaging experiments.[1][2]
-
Genetic Encodability and Specificity : The Corn aptamer can be genetically fused to any RNA of interest, enabling the specific labeling and tracking of target transcripts. This allows researchers to study the localization, transport, and fate of individual RNA species within the complex cellular environment.[3]
-
Red-Shifted Spectrum : The Corn-DFHO complex fluoresces in the yellow-orange spectrum, which is advantageous for multiplexing with other fluorescent probes in the blue or green channels.[2]
Quantitative Data Presentation
The superior photophysical properties of the Corn-DFHO system are evident when compared to other common RNA imaging fluorophores. The following tables summarize key quantitative data.
| Property | Corn-DFHO Complex | Reference |
| Excitation Maximum (λex) | 505 nm | [2] |
| Emission Maximum (λem) | 545 nm | [2] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | |
| Dissociation Constant (Kd) | 70 nM | |
| Quantum Yield (Φ) | ~0.78 |
| Feature | Corn-DFHO | Broccoli-DFHBI | mVenus (Fluorescent Protein) | Reference |
| Photostability | Markedly enhanced | Low | Moderate | [2][3] |
| Cytotoxicity | Negligible | Negligible | Low (potential for aggregation) | [1][2] |
| Labeling Mechanism | Exogenous dye addition | Exogenous dye addition | Genetic fusion | |
| Background Fluorescence | Very Low | Low | Potential for background expression | [2] |
Key Experimental Methodologies
This section provides a detailed protocol for the expression of a Corn-tagged RNA in mammalian cells and subsequent live-cell imaging using this compound.
Plasmid Construction for Corn-tagged RNA Expression
-
Design : Synthesize a DNA sequence encoding the RNA of interest and the 28-nucleotide minimal Corn aptamer sequence (5'-GGCGCGAGGAAGGAGGUCUGAGGAGGUCACUGCGCC-3').[1] The Corn aptamer is typically fused to the 3' or 5' end of the target RNA, often within a stabilizing RNA scaffold like a tRNA to ensure proper folding.
-
Cloning : Clone the designed DNA construct into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV or U6). The choice of promoter may depend on the desired expression level and the specific RNA polymerase to be studied.
-
Verification : Sequence-verify the final plasmid construct to ensure the integrity of the target RNA and Corn aptamer sequences.
Cell Culture and Transfection
-
Cell Seeding : Plate mammalian cells (e.g., HEK293T, HeLa) onto a glass-bottom imaging dish suitable for high-resolution microscopy. Seed cells to achieve 50-70% confluency on the day of transfection.
-
Transfection : Transfect the cells with the Corn-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Incubation : Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the Corn-tagged RNA.
Live-Cell Imaging Protocol
-
This compound Stock Solution Preparation : Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.
-
This compound Loading : On the day of imaging, dilute the 10 mM this compound stock solution in pre-warmed, phenol red-free cell culture medium to a final working concentration of 5-20 µM.
-
Cell Staining : Replace the existing medium in the imaging dish with the this compound-containing medium. Incubate the cells for 20-30 minutes at 37°C and 5% CO₂ to allow for this compound uptake and binding to the Corn aptamer.
-
Imaging :
-
Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use a suitable filter set for yellow fluorescence (e.g., excitation ~500 nm, emission ~540 nm).
-
Acquire images using the lowest possible excitation light intensity that provides a good signal-to-noise ratio to further minimize phototoxicity.
-
For time-lapse experiments, set the desired imaging interval and duration. Due to the high photostability of Corn-DFHO, longer and more frequent acquisitions are possible compared to other systems.[2]
-
Visualizing Key Processes with this compound
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of this compound activation, a typical experimental workflow, and an example of its application in studying RNA localization.
Mechanism of this compound Fluorescence Activation
Caption: this compound binds to the Corn aptamer, inducing a conformational change that results in bright fluorescence.
General Experimental Workflow for this compound Imaging
Caption: A streamlined workflow for live-cell RNA imaging using the Corn-DFHO system.
Visualizing mRNA Localization to a Subcellular Compartment
Caption: this compound imaging reveals the transport and localization of a specific mRNA to a subcellular site.
References
DFHO: A Fluorogenic Mimic of Red Fluorescent Protein for Advanced RNA Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The ability to visualize and quantify RNA in living cells is crucial for understanding a wide range of biological processes, from gene expression and regulation to the pathogenesis of diseases. While genetically encoded fluorescent proteins have revolutionized protein imaging, analogous tools for RNA have lagged. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) has emerged as a powerful tool in this domain, acting as a fluorogenic mimic of the chromophore found in red fluorescent proteins (RFPs).[1][2][3][4] This synthetic fluorophore exhibits minimal intrinsic fluorescence but becomes brightly fluorescent upon binding to specific RNA aptamers, most notably the Corn aptamer.[5][6][7] This "light-up" property, combined with its excellent photostability and cell permeability, makes the this compound-Corn system a highly effective and quantitative tool for real-time imaging of RNA in living cells.[2][3][8] This technical guide provides a comprehensive overview of this compound, including its photophysical properties, the mechanism of fluorescence activation, detailed experimental protocols, and its applications in research and drug development.
Core Concepts and Mechanism of Action
This compound was designed as a stable analog of the N-acyl imine chromophore found in RFPs like DsRed.[2][9] In its free form in solution, this compound is largely non-fluorescent because it can dissipate absorbed light energy through non-radiative decay pathways, such as molecular vibrations and rotations.[10] The key to its function lies in its interaction with a specific RNA aptamer, Corn. The Corn aptamer is a relatively small, 28-nucleotide RNA sequence that was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind this compound with high affinity and specificity.[11]
Upon binding to the Corn aptamer, the this compound molecule becomes conformationally restricted within a protective pocket formed by the RNA structure.[9][10] This rigid environment suppresses the non-radiative decay pathways, forcing the excited this compound molecule to release its energy as fluorescence, resulting in a dramatic increase in its quantum yield.[9] Structural studies have revealed that Corn forms a homodimer that binds a single molecule of this compound at the interface, sandwiching the fluorophore between G-quadruplex structures from each protomer.[12] This unique binding mode is responsible for the remarkable photostability of the Corn-DFHO complex, which is significantly greater than that of other RNA-fluorophore systems like Spinach-DFHBI.[2]
Quantitative Data Presentation
The photophysical and binding properties of this compound are critical for its application in quantitative imaging. The following tables summarize the key quantitative data for the this compound fluorophore, particularly when complexed with the Corn and Squash RNA aptamers.
Table 1: Photophysical Properties of this compound-Aptamer Complexes
| Property | Corn-DFHO | Squash-DFHO | Reference |
| Excitation Maximum (λex) | 505 nm | - | [8][13][14] |
| Emission Maximum (λem) | 545 nm | - | [8][13][14] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | - | [8][13][14] |
| Quantum Yield (Φ) | 0.25 | - | [8][15] |
| Brightness (ε × Φ) | 7,250 M⁻¹cm⁻¹ | - | Calculated |
Table 2: Binding Affinity of this compound for RNA Aptamers
| Aptamer | Dissociation Constant (Kd) | Reference |
| Corn | 70 nM | [5][6][13][14] |
| Squash | 54 nM | [13] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound fluorescence activation and a typical experimental workflow for imaging RNA polymerase III (Pol III) transcription.
Caption: Mechanism of this compound fluorescence activation upon binding to the Corn RNA aptamer.
Caption: A typical experimental workflow for imaging RNA polymerase III transcription using the this compound-Corn system.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Live-Cell Imaging of Corn-tagged RNA in Mammalian Cells
This protocol is adapted from studies imaging Pol III transcription in HEK293T cells.[2]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding a Corn-tagged RNA under the promoter of interest (e.g., a Pol III promoter like U6)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (10 mM in DMSO)[8]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescence microscope with appropriate filter sets (e.g., a YFP filter cube: ex 500 ± 12 nm, em 542 ± 13.5 nm)[2]
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a glass-bottom imaging dish to be 60-80% confluent on the day of transfection.
-
Transfect the cells with the plasmid DNA encoding the Corn-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for robust expression of the tagged RNA.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 µM this compound is commonly used.[2]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for at least 30 minutes to allow for this compound to enter the cells and bind to the Corn aptamer.[16]
-
-
Fluorescence Microscopy:
-
Mount the imaging dish on the fluorescence microscope.
-
Locate the transfected cells, which should now exhibit yellow fluorescence.
-
Acquire images using the YFP filter set. An exposure time of 200-1000 ms is a good starting point and can be optimized based on the expression level and signal intensity.[2]
-
-
Optional: Transcription Inhibition Studies:
-
To confirm that the observed fluorescence is dependent on active transcription, a transcription inhibitor like Actinomycin D can be added.
-
Prepare a solution of Actinomycin D (e.g., 5 µg/ml) in the this compound-containing medium.[2]
-
Replace the medium on the cells with the inhibitor-containing medium and acquire time-lapse images to monitor the decrease in fluorescence as transcription is halted and the Corn-tagged RNA degrades.[2]
-
In Vitro Transcription and Fluorescence Spectroscopy of Corn-DFHO
This protocol outlines the steps for in vitro synthesis of the Corn aptamer and subsequent characterization of its fluorescence with this compound.
Materials:
-
Linearized DNA template containing the Corn aptamer sequence downstream of a T7 promoter.
-
T7 RNA polymerase and transcription buffer.
-
Ribonucleotide triphosphates (NTPs).
-
DNase I (RNase-free).
-
RNA purification kit or phenol/chloroform extraction reagents.
-
Fluorescence spectrometer.
-
This compound stock solution (10 mM in DMSO).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂).[12]
Procedure:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction according to the manufacturer's instructions for the T7 RNA polymerase kit.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to degrade the DNA template.[17]
-
Purify the transcribed Corn RNA using an appropriate RNA purification method.
-
Quantify the concentration of the purified RNA using a spectrophotometer.
-
-
Fluorescence Spectroscopy:
-
Prepare a solution of the purified Corn RNA in the reaction buffer at a concentration of approximately 20 µM.[18]
-
Prepare a solution of this compound in the same reaction buffer at a concentration of 2 µM.[18]
-
Mix the Corn RNA and this compound solutions.
-
Measure the fluorescence excitation and emission spectra using a fluorescence spectrometer. The excitation maximum should be around 505 nm and the emission maximum around 545 nm.[11]
-
-
Binding Affinity Measurement (Job Plot):
-
To determine the binding stoichiometry, a Job plot can be generated.
-
Prepare a series of solutions where the total molar concentration of Corn RNA and this compound is kept constant (e.g., 2.5 µM), but the mole fraction of each component is varied from 0 to 1.[12]
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of the Corn RNA. The peak of the plot will indicate the stoichiometry of the complex.
-
Applications in Research and Drug Development
The unique properties of the this compound-Corn system make it a versatile tool for a variety of applications:
-
Quantitative Imaging of Transcription: As detailed in the protocol, this system is ideal for studying the dynamics of transcription from specific promoters in real-time and at the single-cell level. This has been successfully applied to investigate the regulation of Pol III transcription by signaling pathways such as mTOR.[2][19]
-
RNA Trafficking and Localization: By tagging specific RNAs with the Corn aptamer, their transport and subcellular localization can be tracked in living cells, providing insights into their function and regulation.
-
High-Throughput Screening for Drug Discovery: The fluorescence signal of the this compound-Corn complex can be used as a readout in high-throughput screening assays to identify small molecules that modulate transcription or other RNA-related processes.[20][21][22] For example, a screen could be designed to find compounds that inhibit the transcription of a specific gene by measuring the decrease in Corn-DFHO fluorescence.
-
Visualizing RNA-Protein Interactions: While not a direct application of this compound alone, its use in conjunction with other fluorescently tagged proteins can enable the study of RNA-protein interactions in living cells through techniques like Fluorescence Resonance Energy Transfer (FRET).[1][5][10][13]
Conclusion
This compound, in partnership with the Corn RNA aptamer, provides a robust and quantitative platform for imaging RNA in living cells. Its high photostability, bright fluorescence, and low background signal address many of the limitations of previous RNA imaging technologies. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this powerful tool by researchers in academia and industry. As our understanding of the diverse roles of RNA in cellular function and disease continues to grow, technologies like the this compound-Corn system will be indispensable for unraveling these complex processes and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Visualizing protein–RNA interactions inside cells by fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lucernatechnologies.com [lucernatechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Corn aptamer [aptamer.ribocentre.org]
- 12. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing protein-RNA interactions inside cells by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Illuminating Partnership: A Technical Guide to DFHO in Aptamer-Based RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding gene expression, regulation, and the progression of disease. The emergence of fluorogenic RNA aptamer-based imaging systems has revolutionized this field, offering a specific, sensitive, and dynamic approach to RNA detection. At the heart of one of the most robust of these systems is the fluorogenic dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO). This technical guide provides an in-depth exploration of the critical role of this compound in aptamer-based RNA imaging, offering a comprehensive resource for researchers and professionals in drug development.
Core Principles: The this compound-Aptamer Interaction
This compound is a synthetic, cell-permeable small molecule that is intrinsically non-fluorescent. Its remarkable utility lies in its ability to undergo a dramatic increase in fluorescence upon binding to a specific RNA aptamer.[1][2][3] This "light-up" mechanism forms the foundation of its application in RNA imaging. The primary RNA aptamers that recognize and activate this compound are named Corn and Squash .[4][5]
The fluorescence activation is a result of the rigidification of the this compound molecule upon binding within the complex three-dimensional structure of the aptamer.[6] In its unbound state, rotational freedom within the this compound molecule leads to non-radiative decay pathways, quenching fluorescence. The aptamer acts as a molecular scaffold, locking this compound into a planar conformation that favors radiative decay, resulting in the emission of bright yellow-green light.[6][7]
A key structural feature of the Corn aptamer-DFHO complex is its formation of a quasi-symmetric homodimer.[6][8] Two Corn aptamer molecules come together to create a binding pocket at their interface, encapsulating a single this compound molecule. This interface is characterized by the presence of G-quadruplex structures, which play a crucial role in stabilizing the bound fluorophore.[6][9] This unique dimeric structure contributes to the exceptional photostability of the Corn-DFHO complex, a significant advantage for long-term imaging experiments.[1][7][10]
Quantitative Data Summary
The photophysical and binding properties of the this compound-aptamer systems have been extensively characterized. The following tables summarize the key quantitative data for easy comparison.
| Parameter | This compound-Corn | This compound-Squash | Reference |
| Excitation Maximum (λex) | 505 nm | Not explicitly stated, but binds this compound | [4][11] |
| Emission Maximum (λem) | 545 nm | Not explicitly stated, but binds this compound | [4][11] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not available | [4] |
| Quantum Yield (Φ) | 0.25 | Not available | [11] |
| Dissociation Constant (Kd) | 70 nM | 54 nM | [4][12] |
| Relative Brightness | High | Not available | [12] |
| Photostability | Markedly enhanced; significantly more stable than other RNA-fluorophore complexes like Spinach-DFHBI | Not explicitly stated | [1][12][13] |
Table 1: Photophysical and Binding Properties of this compound-Aptamer Complexes.
| Aptamer System | Unbound Dye Fluorescence | Bound Dye Fluorescence | Fold Activation | Reference |
| This compound-Corn | Negligible | High | 10-600 fold (in vitro orthogonality test) | [14] |
Table 2: Fluorescence Activation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound-based RNA imaging. Below are protocols for key experiments.
In Vitro Transcription of Corn RNA Aptamer
This protocol outlines the synthesis of the Corn RNA aptamer using in vitro transcription.
Materials:
-
Linearized DNA template encoding the Corn aptamer sequence (e.g., integrated into a plasmid and linearized by restriction digest, or a PCR product with a T7 promoter)
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., column-based or denaturing polyacrylamide gel electrophoresis - PAGE)
Procedure:
-
Assemble the transcription reaction on ice in a nuclease-free tube. A typical 20 µL reaction includes:
-
Nuclease-free water to volume
-
Transcription buffer (10X) - 2 µL
-
NTPs (10 mM each) - 2 µL of each
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor (40 U/µL) - 0.5 µL
-
T7 RNA Polymerase (50 U/µL) - 1 µL
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using a suitable kit or by denaturing PAGE to ensure high purity.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Store the purified RNA at -80°C.
Live-Cell Imaging in Mammalian Cells
This protocol describes the expression of a Corn-tagged RNA in mammalian cells and subsequent imaging with this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Plasmid DNA encoding the Corn aptamer fused to an RNA of interest, driven by a suitable promoter (e.g., U6 promoter for Pol III transcripts).
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Imaging medium (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or FITC channel)
Procedure:
-
Cell Seeding: One day prior to transfection, seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection: Transfect the cells with the Corn-tagged RNA expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
This compound Staining:
-
Imaging:
-
Incubate the cells with this compound for at least 30 minutes before imaging to allow for dye uptake and binding to the aptamer.
-
Image the cells using a fluorescence microscope. For the Corn-DFHO complex, use excitation around 488-505 nm and collect emission around 525-560 nm.[10][15]
-
Acquire images at different time points as needed for dynamic studies. The high photostability of Corn-DFHO allows for extended time-lapse imaging.[12]
-
In Vitro Fluorescence Measurement and Binding Affinity (Kd) Determination
This protocol details the procedure for measuring the fluorescence of the this compound-aptamer complex in vitro and determining the binding affinity.
Materials:
-
Purified Corn RNA aptamer
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
Fluorometer or plate reader with fluorescence capabilities
-
96-well black plates (for plate reader) or cuvettes (for fluorometer)
Procedure:
-
RNA Refolding: Dilute the purified Corn RNA aptamer to the desired concentration in the binding buffer. Heat at 90-95°C for 2-3 minutes, then cool on ice for 5-10 minutes to ensure proper folding.
-
Fluorescence Measurement:
-
Prepare a series of solutions with a fixed concentration of the refolded RNA aptamer (e.g., 50 nM) and varying concentrations of this compound in the binding buffer.
-
Include a control with this compound only (no RNA) to measure background fluorescence.
-
Incubate the solutions at room temperature for 10-15 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using the fluorometer, with excitation at ~505 nm and emission at ~545 nm.
-
-
Kd Determination:
-
Subtract the background fluorescence (this compound only) from the fluorescence readings of the RNA-DFHO samples.
-
Plot the background-corrected fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to calculate the dissociation constant (Kd).
-
Visualizing the Workflow and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts and workflows associated with this compound-based RNA imaging.
Caption: In vitro workflow for generating and detecting the fluorescent Corn-DFHO complex.
Caption: Workflow for live-cell RNA imaging using the Corn-DFHO system.
Caption: Mechanism of fluorescence activation of this compound upon binding to the Corn aptamer.
Conclusion
This compound, in partnership with its cognate RNA aptamers, Corn and Squash, provides a powerful and versatile tool for the visualization of RNA in living cells. Its favorable photophysical properties, including high brightness, significant fluorescence turn-on, and exceptional photostability, make it an invaluable asset for a wide range of applications in molecular biology, cell biology, and drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this technology in the laboratory. As research continues to unravel the complexities of the cellular world, the illuminating partnership between this compound and its aptamers will undoubtedly continue to shed light on the dynamic life of RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 8. lucernatechnologies.com [lucernatechnologies.com]
- 9. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lucernatechnologies.com [lucernatechnologies.com]
A Technical Guide to the Foundational Principles of DFHO and the Corn Aptamer: A Fluorogenic RNA Module
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research surrounding the fluorogenic ligand 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) and its cognate RNA aptamer, Corn. This system represents a significant advancement in the field of RNA imaging, offering enhanced photostability compared to its predecessors. This document details the core principles, experimental methodologies, and quantitative characteristics of the this compound-Corn complex, serving as a comprehensive resource for its application in molecular biology and drug development.
Core Concepts and Mechanism of Fluorescence
The Corn aptamer is a synthetically derived 28-nucleotide RNA sequence that specifically binds to the otherwise non-fluorescent this compound molecule.[1] This binding event induces a conformational change in this compound, causing it to become highly fluorescent with a yellow emission. The development of the Corn aptamer was achieved through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), where a large library of random RNA sequences was screened for binding to this compound.[2][3] After 8 rounds of selection, a 119-nucleotide aptamer was identified, which was subsequently truncated to the minimal 28-nucleotide "Corn" sequence.[2][3]
A key feature of the Corn aptamer is its formation of a homodimer, which is essential for this compound binding and fluorescence activation.[4][5] The crystal structure of the Corn-DFHO complex reveals that the this compound molecule is encapsulated at the interface between the two Corn protomers.[5][6] Each protomer contributes a G-quadruplex that sandwiches the this compound, providing a stable, planar environment that promotes fluorescence.[5][6] This unique dimeric structure and binding mode are credited with the remarkable photostability of the Corn-DFHO complex.[2]
Quantitative Data Summary
The photophysical and binding properties of the this compound-Corn system have been extensively characterized. The following tables summarize the key quantitative data from foundational studies.
Table 1: Photophysical Properties of the Corn-DFHO Complex
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [3] |
| Emission Maximum (λem) | 545 nm | [2][3] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.25 | |
| Relative Brightness | 1.00 (normalized) | [2] |
Table 2: Binding Affinity of the Corn-DFHO Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 70 nM | [7] |
Table 3: Comparison of Photostability with Other Fluorogenic RNA Aptamers
| Aptamer-Fluorophore Complex | Relative Photostability | Reference |
| Corn-DFHO | Markedly enhanced | [2] |
| Broccoli-DFHBI | Lower | [2] |
| Spinach-DFHBI | Lower | [2] |
Experimental Protocols
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Corn Aptamer Selection
The SELEX protocol is a multi-round process designed to isolate high-affinity RNA aptamers from a large, random library.
Protocol:
-
Library Preparation: A single-stranded DNA (ssDNA) library containing a randomized region of nucleotides flanked by constant primer binding sites is synthesized. For the original Corn selection, a library of ~10¹⁴ random RNA sequences was used.[2][3]
-
Target Immobilization: this compound is synthesized with an aminohexyl linker and covalently attached to agarose beads.[2][3]
-
Binding: The RNA library is incubated with the this compound-derivatized agarose beads in a binding buffer.
-
Washing: The beads are washed to remove non-specifically bound RNA sequences.
-
Elution: The bound RNA aptamers are eluted from the beads, typically by heat or a change in pH.
-
Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR. The DNA is then transcribed back into RNA for the next round of selection.
-
Iteration: The process is repeated for multiple rounds (e.g., 8 rounds for the original Corn selection), with increasing stringency in each round to enrich for the highest affinity binders.[3]
Caption: Workflow of the SELEX process for Corn aptamer selection.
In Vitro Transcription of Corn Aptamer
For experimental use, the Corn aptamer is typically produced by in vitro transcription from a DNA template.
Protocol:
-
Template Preparation: A double-stranded DNA template encoding the Corn aptamer sequence downstream of a T7 RNA polymerase promoter is generated by PCR.
-
Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and a transcription buffer.
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
Purification: The transcribed Corn RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).
Caption: General workflow for in vitro transcription of the Corn aptamer.
Fluorescence Measurement of the Corn-DFHO Complex
To quantify the fluorescence of the Corn-DFHO complex, a fluorometer is used.
Protocol:
-
Sample Preparation: Purified Corn aptamer RNA is incubated with this compound in a suitable buffer (e.g., 40 mM K-HEPES pH 7.5, 100 mM KCl, 0.5 mM MgCl₂). Typical concentrations are in the micromolar range for the aptamer and this compound.[4]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour) to allow for binding and complex formation.[4]
-
Measurement: The fluorescence is measured using a fluorometer with excitation set to ~505 nm and emission scanned around 545 nm.[4] Slit widths are typically set to 5 nm.[4]
Caption: Protocol for measuring the fluorescence of the Corn-DFHO complex.
Photostability Measurement
The enhanced photostability of Corn-DFHO is a key advantage. This is typically measured by continuous illumination and monitoring the fluorescence decay.
Protocol:
-
Sample Preparation: Solutions of the Corn-DFHO complex are prepared as for fluorescence measurement. For comparison, solutions of other fluorogenic aptamer-ligand pairs (e.g., Broccoli-DFHBI) and fluorescent proteins (e.g., mVenus) are also prepared.[2]
-
Microscopy Setup: The solutions are emulsified in microscope immersion oil, and aqueous droplets are imaged under constant, high-power illumination using an epifluorescence microscope.[2]
-
Image Acquisition: Images are acquired repeatedly over time with a set exposure.
-
Data Analysis: The fluorescence intensity of the droplets is measured in each image, normalized, and plotted against time to generate a photobleaching curve.
Caption: Workflow for the photostability measurement of Corn-DFHO.
Live Cell Imaging with Corn-DFHO
The Corn-DFHO system can be used to visualize RNA expression and localization in living cells.
Protocol:
-
Cell Transfection: A plasmid encoding the Corn aptamer sequence, often fused to a gene of interest or driven by a specific promoter (e.g., U6 promoter), is transfected into mammalian cells.[7]
-
This compound Incubation: The transfected cells are incubated with this compound (typically 10-20 µM) in the cell culture medium.[5][7]
-
Imaging: The cells are imaged using a fluorescence microscope with appropriate filter sets for yellow fluorescence (e.g., YFP filter cube).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corn aptamer [aptamer.ribocentre.org]
- 4. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. RNA Structure and Cellular Applications of Fluorescent Light‐Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
DFHO biological activity and cellular uptake
An In-Depth Technical Guide to the Biological Activity and Cellular Uptake of DFHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological Activity
The principal biological activity of this compound, as characterized in the scientific literature, is its function as a conditional fluorophore that is activated upon binding to specific RNA aptamers. This interaction is the basis for its use as a powerful tool for RNA research.
Binding Affinity and Spectral Properties: this compound binds to the Corn and Squash aptamers with high affinity, as indicated by their low nanomolar dissociation constants (Kd). The resulting complexes have excitation and emission maxima in the green-yellow range of the visible spectrum.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's binding and spectral properties.
Table 1: this compound Binding and Spectroscopic Properties
| Parameter | Value | Aptamer | Reference |
| Dissociation Constant (Kd) | 70 nM | Corn | [1][2][5] |
| 54 nM | Squash | [1][2] | |
| Excitation Maximum (λex) | 505 nm | Corn | [1][2] |
| Emission Maximum (λem) | 545 nm | Corn | [1][2] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Corn | [1][2] |
| Molecular Weight | 281.22 g/mol | N/A | [2] |
| Formula | C₁₂H₉F₂N₃O₃ | N/A | [2] |
Table 2: Cytotoxicity Data
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| Various | Not Reported | Not Reported | Not Reported | N/A |
| Note: While this compound is reported to have low cytotoxicity, specific IC50 values from standardized cytotoxicity assays are not readily available in the published literature. Researchers should perform their own dose-response assessments for their specific cell lines and experimental durations. |
Cellular Uptake
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[6] It is recommended to reconstitute it in anhydrous DMSO to prepare a high-concentration stock solution, for example, 10 mM.[2][6]
-
Storage: The stock solution should be stored at -20°C, protected from light and moisture.[2][6] The lyophilized solid is stable for at least two years when stored at -20°C.[6]
Protocol 2: Live-Cell Imaging of Aptamer-Tagged RNA
This protocol is a general guideline for imaging cells expressing an RNA of interest tagged with the Corn aptamer.
-
Cell Seeding: Plate cells (e.g., HEK293T) on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency. The cells should be transfected with a plasmid encoding the Corn-tagged RNA of interest and allowed to express the construct for 24-48 hours.
-
This compound Loading:
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for cellular uptake of this compound and binding to the aptamer-tagged RNA.[8]
-
Imaging:
-
Mount the dish or slide on a fluorescence microscope equipped with appropriate filter sets for yellow fluorescence (e.g., a YFP filter set).[6]
-
Excite the sample at ~505 nm and collect the emission at ~545 nm.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity, although the Corn-DFHO complex is highly photostable.
-
For nuclear counterstaining, cells can be co-incubated with a live-cell nuclear stain like Hoechst 33342.[6]
-
Mandatory Visualizations
Caption: Mechanism of this compound fluorescence activation.
Caption: Experimental workflow for live-cell RNA imaging.
References
- 1. Protocol for batch imaging and quantification of cellular mismatch during Drosophila embryonic heart formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects Plague Drosophila RNAi | The Scientist [the-scientist.com]
- 5. Difluoromethylornithine is effective as both a preventive and therapeutic agent against the development of UV carcinogenesis in SKH hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptotic cells can induce non-autonomous apoptosis through the TNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Transcriptome: A Protocol for Live-Cell RNA Imaging with DFHO
Application Notes for Researchers, Scientists, and Drug Development Professionals
The ability to visualize ribonucleic acid (RNA) in living mammalian cells is crucial for understanding its diverse roles in gene expression, regulation, and disease. This document provides a detailed protocol for utilizing the fluorogenic probe DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) for real-time imaging of RNA in mammalian cells. This compound is a cell-permeable, non-fluorescent dye that exhibits a significant increase in fluorescence upon binding to a specific RNA aptamer, most notably the "Corn" aptamer.[1][2][3] This system offers high photostability and low background fluorescence, making it an excellent tool for tracking RNA dynamics.[1][3][4]
The core of this technique involves genetically tagging the RNA of interest with the Corn aptamer sequence. When expressed in cells, this tagged RNA can then be specifically bound by this compound, leading to a "turn-on" of fluorescence that can be visualized using standard microscopy techniques.[1][4] This method is particularly advantageous for its low cellular toxicity and the red-shifted emission of the this compound-Corn complex, which helps to minimize interference from cellular autofluorescence.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound-aptamer system for easy reference and comparison.
| Parameter | Value | Aptamer | Reference |
| Excitation Maximum (λex) | 505 nm | Corn | |
| Emission Maximum (λem) | 545 nm | Corn | [6] |
| Dissociation Constant (Kd) | 70 nM | Corn | [2] |
| Dissociation Constant (Kd) | 54 nM | Squash | |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | Corn | |
| Recommended this compound Concentration for Live-Cell Imaging | 10 - 20 µM | N/A | [2][3][4] |
| Molecular Weight | 281.22 g/mol | N/A |
Experimental Workflow
The overall experimental workflow for labeling RNA with this compound in mammalian cells is depicted below. This process begins with the design and construction of a plasmid encoding the RNA of interest tagged with the Corn aptamer, followed by transfection into mammalian cells, incubation with this compound, and subsequent imaging.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Experiments Using DFHO and the Squash Aptamer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments utilizing the fluorogenic duo, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHO) and the Squash RNA aptamer. This system offers a robust platform for developing novel biosensors, high-throughput screening (HTS) assays, and for real-time imaging of RNA in living cells.
Introduction to the this compound-Squash System
The Squash aptamer is a synthetically evolved RNA molecule derived from the adenine riboswitch of Vibrio vulnificus. It is engineered to bind with high affinity and specificity to the fluorophore this compound.[1][2][3] this compound, a mimic of the red fluorescent protein (RFP) chromophore, is intrinsically non-fluorescent in solution.[4] Upon binding to the Squash aptamer, this compound undergoes a conformational restriction that leads to a significant increase in its fluorescence, emitting a bright orange light.[2][5] This "light-up" property makes the this compound-Squash system an excellent tool for a variety of biological applications.
The Squash aptamer is noted for its stable folding, which does not rely on a G-quadruplex structure, a common motif in other fluorogenic aptamers that can sometimes lead to misfolding.[1][6] The binding affinity of Squash for this compound is strong, with a dissociation constant (Kd) reported to be approximately 54 nM.[2][7] The resulting complex boasts a high quantum yield and enhanced photostability, making it suitable for demanding applications like live-cell imaging.[2][4]
This document will guide users through the principles of Design of Experiments (DoE) for assay optimization, provide detailed protocols for preparing reagents and performing binding assays, and offer examples of how to apply this technology in a research and drug discovery context.
Core Principles: Design of Experiments (DoE)
Design of Experiments (DoE) is a systematic approach to planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control a process or system. In the context of the this compound-Squash system, DoE can be invaluable for optimizing assay conditions to achieve maximum signal-to-background ratio, sensitivity, and robustness, particularly in a high-throughput screening (HTS) setting.[8][9][10][11]
A typical DoE for a this compound-Squash assay would involve identifying key factors that could influence the fluorescence signal and then systematically varying these factors to find the optimal combination.
Key Factors for Optimization in a this compound-Squash Assay:
-
This compound Concentration: Directly impacts the fluorescence signal.
-
Squash Aptamer Concentration: Crucial for ensuring complete binding of this compound.
-
Buffer Composition: pH, salt concentration (e.g., KCl, MgCl2), and buffering agent can affect aptamer folding and binding.
-
Incubation Time: Time required to reach binding equilibrium.
-
Temperature: Can influence binding kinetics and aptamer stability.
-
Presence of Competitors/Inhibitors: Essential for screening applications.
By using a DoE approach, researchers can efficiently explore the experimental space, identify critical factors and their interactions, and establish a robust assay with a well-defined experimental window.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | R&D Systems | 6434 | -20°C, protected from light |
| Custom Squash Aptamer Oligonucleotide (DNA template) | Integrated DNA Technologies | Custom | -20°C |
| In Vitro Transcription Kit (e.g., MEGAscript T7) | Thermo Fisher Scientific | AM1334 | -20°C |
| Nuclease-Free Water | Various | Various | Room Temperature |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 | Room Temperature |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 | Room Temperature |
| 96-well or 384-well black, clear-bottom plates | Corning | Various | Room Temperature |
Protocol 1: Preparation of Squash Aptamer via In Vitro Transcription
The Squash aptamer is an RNA molecule and is typically produced by in vitro transcription from a synthetic DNA template.
Squash Aptamer Sequence (example): 5'-GGGAA GAUAC AAGGU GAGCC CAAUA AUAUG GUUUG GGUUA GGAUA GGAAG UAGAG CCUUA AACUC UCUAA GCGGU AUCUU CCC-3'[3]
-
DNA Template Design: A double-stranded DNA template containing a T7 promoter sequence followed by the Squash aptamer sequence should be synthesized.
-
In Vitro Transcription: Use a commercial in vitro transcription kit (e.g., T7 MEGAscript Kit) according to the manufacturer's instructions.
-
RNA Purification: Purify the transcribed Squash aptamer using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity and correct length.
-
RNA Quantification: Determine the concentration of the purified aptamer using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Storage: Store the purified Squash aptamer in nuclease-free water at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder and should be dissolved in an appropriate solvent to create a concentrated stock solution.
-
Resuspend this compound: Dissolve the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and Store: Aliquot the this compound stock solution into small volumes in amber tubes to protect from light and store at -20°C.
Protocol 3: Basic this compound-Squash Aptamer Binding Assay
This protocol describes a basic binding assay to measure the fluorescence generated by the this compound-Squash interaction.
Binding Buffer: 40 mM HEPES-KOH (pH 7.5), 100 mM KCl, 0.5 mM MgCl₂.[1]
-
Prepare Reagents:
-
Dilute the Squash aptamer stock to the desired working concentration (e.g., 100 nM) in Binding Buffer.
-
Dilute the this compound stock solution to the desired working concentration (e.g., 20 µM) in Binding Buffer.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of the diluted Squash aptamer solution to the wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of Binding Buffer without aptamer to control wells (for background measurement).
-
-
Initiate the Reaction: Add 50 µL of the diluted this compound solution to all wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the following settings:
Protocol 4: Designing a DoE for Assay Optimization
This protocol outlines how to set up a Design of Experiments to optimize the this compound-Squash binding assay for a specific application, such as a high-throughput screen.
-
Identify Factors and Levels:
-
Factor A: this compound Concentration (µM): Levels: 1, 5, 10
-
Factor B: Squash Aptamer Concentration (nM): Levels: 20, 100, 500
-
Factor C: KCl Concentration (mM): Levels: 50, 100, 200
-
Factor D: MgCl₂ Concentration (mM): Levels: 0.5, 1, 5
-
-
Choose a DoE Design: For four factors with three levels each, a full factorial design would require 3⁴ = 81 runs. A more efficient approach for screening is a fractional factorial design or a response surface methodology (RSM) design like a Box-Behnken design. Statistical software (e.g., JMP, Minitab) can be used to generate the experimental design matrix.
-
Perform the Experiment: Set up the experiments in a multi-well plate format according to the generated design matrix. Each row of the matrix will represent a unique combination of factor levels.
-
Data Analysis:
-
Measure the fluorescence signal for each experimental run.
-
Use statistical software to analyze the results. The analysis will identify which factors have a significant effect on the fluorescence signal, as well as any significant interactions between factors.
-
The software can generate a model to predict the optimal conditions for maximizing the fluorescence signal.
-
Data Presentation
Quantitative data from DoE and other experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example of a DoE Experimental Design and Results
| Run | This compound (µM) | Squash (nM) | KCl (mM) | MgCl₂ (mM) | Fluorescence (RFU) |
| 1 | 1 | 20 | 50 | 0.5 | 1500 |
| 2 | 10 | 20 | 50 | 5 | 1800 |
| 3 | 1 | 500 | 50 | 5 | 12000 |
| 4 | 10 | 500 | 50 | 0.5 | 25000 |
| ... | ... | ... | ... | ... | ... |
| 27 | 5 | 100 | 100 | 1 | 15000 |
Table 2: Summary of Optimized Assay Parameters
| Parameter | Optimal Value |
| This compound Concentration | 5 µM |
| Squash Aptamer Concentration | 200 nM |
| KCl Concentration | 100 mM |
| MgCl₂ Concentration | 1 mM |
| Incubation Time | 30 min |
| Temperature | 25°C |
Visualizations
This compound-Squash Signaling Pathway
Caption: The binding of non-fluorescent this compound to the Squash aptamer induces fluorescence upon excitation.
Experimental Workflow for DoE
Caption: A systematic workflow for Design of Experiments (DoE) to optimize the this compound-Squash assay.
Logic for a Competitive Screening Assay
References
- 1. Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squash aptamer [aptamer.ribocentre.org]
- 4. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 7. bio-techne.com [bio-techne.com]
- 8. synthace.com [synthace.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japtamers.co.uk [japtamers.co.uk]
Illuminating RNA Polymerase III Transcription: Applications of the Corn-DFHO System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of RNA polymerase III (Pol III) transcription, a fundamental process in cellular growth and proliferation, has been significantly advanced by the development of novel fluorescent reporter systems. Among these, the combination of the fluorogenic dye 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) and the RNA aptamer "Corn" provides a powerful tool for the real-time visualization and quantification of Pol III activity in living cells. This document provides detailed application notes and experimental protocols for utilizing the Corn-DFHO system to investigate Pol III transcription, particularly in the context of signaling pathways and drug discovery.
Application Notes
The Corn-DFHO system offers a robust and photostable fluorescent reporter for monitoring the synthesis of small non-coding RNAs transcribed by Pol III, such as tRNAs and 5S rRNA.[1][2] Unlike traditional reporter proteins like GFP, which cannot be used to tag non-coding RNAs, the Corn aptamer can be genetically encoded into a Pol III transcript.[2] Upon transcription, the Corn RNA aptamer folds and binds to the cell-permeable this compound dye, inducing a significant increase in its fluorescence.[1][3] This genetically encoded fluorescent reporter enables quantitative imaging of Pol III transcription dynamics with high spatiotemporal resolution.[2][4][5]
A key advantage of the Corn-DFHO system is its exceptional photostability compared to earlier RNA-fluorophore complexes like Spinach-DFHBI, allowing for prolonged imaging and quantitative measurements of RNA levels in live cells.[1][2] This feature is particularly valuable for studying the effects of various stimuli, including drug candidates, on Pol III transcription over extended periods.
One of the primary applications of the Corn-DFHO system is in studying the regulation of Pol III transcription by signaling pathways, such as the mTOR pathway.[1] The mTOR kinase is a central regulator of cell growth and is known to positively regulate Pol III transcription.[6][7] By using the Corn-DFHO reporter, researchers can directly visualize and quantify the impact of mTOR inhibitors on Pol III activity in individual cells, revealing heterogeneous cellular responses and distinct transcriptional "trajectories" upon drug treatment.[1][2][5] This has significant implications for cancer research and the development of therapeutic agents targeting Pol III-related diseases.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the Corn-DFHO system to investigate Pol III transcription.
| Parameter | Value | Reference |
| This compound Concentration for Live-Cell Imaging | 10 µM | [1] |
| Actinomycin D Concentration for Pol III Inhibition | 5 µg/ml | [1] |
| Excitation Wavelength for Corn-DFHO | 488 nm | [8][9] |
| Emission Wavelength for Corn-DFHO | 500-550 nm | [8][9] |
| Treatment | Effect on Corn-DFHO Fluorescence | Observation | Reference |
| Actinomycin D (5 µg/ml for 25 min) | Rapid disappearance of signal | Indicates that the fluorescent signal is dependent on active RNA transcription. | [1] |
| mTOR Inhibitors | Heterogeneous suppression in individual cells | Reveals distinct Pol III transcription "trajectories" in response to mTOR inhibition. | [1][5] |
Key Experimental Protocols
Protocol 1: Construction of Pol III Reporter Plasmids
This protocol describes the generation of plasmid constructs for expressing Corn-tagged Pol III transcripts.
-
Design Reporter Construct: The Corn aptamer sequence is inserted into a tRNA scaffold. This entire cassette is then cloned downstream of a Pol III promoter (e.g., 5S, tRNA, or U6 promoters) in a suitable expression vector.[1]
-
Cloning: Standard molecular cloning techniques are used to assemble the reporter construct. This typically involves PCR amplification of the promoter and the Corn-tRNA scaffold, followed by restriction enzyme digestion and ligation into the expression vector.
-
Sequence Verification: The final plasmid construct should be sequence-verified to ensure the integrity of the promoter and the Corn aptamer sequence.
Protocol 2: Live-Cell Imaging of Pol III Transcription
This protocol outlines the procedure for visualizing Pol III transcription in real-time using the Corn-DFHO system in mammalian cells (e.g., HEK293T).
-
Cell Culture and Transfection:
-
Plate HEK293T cells on a glass-bottom imaging dish.
-
Transfect the cells with the Pol III reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for expression of the Corn-tagged RNA.
-
-
This compound Staining:
-
Prepare a 10 µM working solution of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for at least 30 minutes to allow for this compound uptake and binding to the Corn aptamer.[10]
-
-
Live-Cell Imaging:
-
Drug Treatment (Optional):
-
To study the effect of inhibitors, add the compound of interest (e.g., an mTOR inhibitor) to the imaging medium at the desired concentration.
-
Continue time-lapse imaging to observe the real-time impact on Pol III transcription.
-
Protocol 3: Image Analysis and Quantification
This protocol describes a basic workflow for quantifying the fluorescence intensity from the Corn-DFHO reporter.
-
Image Processing:
-
Open the acquired image series in an image analysis software such as ImageJ.
-
Perform background subtraction to reduce non-specific fluorescence.
-
-
Cell Segmentation and Measurement:
-
Manually or automatically identify individual cells (regions of interest, ROIs).
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each cell to its initial intensity to account for variations in expression levels.
-
Plot the normalized fluorescence intensity over time to visualize the transcriptional dynamics.
-
For drug treatment experiments, compare the fluorescence trajectories of treated and untreated cells.
-
Visualizations
Caption: Experimental workflow for studying Pol III transcription using the Corn-DFHO system.
Caption: Simplified mTOR signaling pathway regulating RNA Polymerase III transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asheekeyscienceblogcom.wordpress.com [asheekeyscienceblogcom.wordpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mTOR binds to the promoters of RNA polymerase I- and III-transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Transcriptome in Real-Time: Application of DFHO for Monitoring RNA Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify RNA molecules in living cells is paramount to understanding the intricate choreography of gene expression and its role in health and disease. Traditional methods for RNA analysis often require cell fixation, leading to a static snapshot of the transcriptome. The development of fluorogenic RNA aptamer-dye systems has revolutionized our ability to study RNA dynamics in real-time. Among these, the 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) dye, in conjunction with its cognate RNA aptamer, Corn, offers a robust and photostable platform for the real-time monitoring of RNA transcription, localization, and trafficking.[1] This application note provides detailed protocols and data for utilizing the Corn-DFHO system for live-cell RNA imaging.
Principle of the Corn-DFHO System
The Corn-DFHO system is a powerful tool for RNA visualization based on the specific interaction between the synthetically derived this compound dye and the in vitro-selected Corn RNA aptamer.[1] this compound is a cell-permeable, non-fluorescent molecule on its own, exhibiting minimal background fluorescence and low cytotoxicity.[2][3] When a target RNA is tagged with the Corn aptamer sequence, the aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound.[4] Upon binding to the Corn aptamer, this compound undergoes a conformational change that restricts its rotational freedom, leading to a significant increase in its fluorescence quantum yield, emitting a bright yellow-green fluorescence.[1][5] This "light-up" mechanism ensures that fluorescence is only observed when the this compound dye is bound to the Corn-tagged RNA, providing a high signal-to-noise ratio for imaging.[1] A key advantage of the Corn-DFHO system is its exceptional photostability compared to other fluorescent RNA aptamer systems, making it particularly well-suited for long-term time-lapse imaging of RNA dynamics.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound dye and the Corn-DFHO complex, providing a basis for experimental design and data interpretation.
Table 1: Properties of this compound Dye
| Property | Value | Reference |
| Molecular Weight | 281.22 g/mol | [6] |
| Solubility | Soluble to 100 mM in DMSO | [7] |
| Purity | ≥98% | [7] |
| Storage | Store at -20°C | [7] |
Table 2: Characteristics of the Corn-DFHO Complex
| Property | Value | Reference |
| Binding Affinity (Kd) | 70 nM | [3][6] |
| Excitation Maximum (λex) | 505 nm | [6] |
| Emission Maximum (λem) | 545 nm | [5][6] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [6][7] |
| Recommended Concentration for Live-Cell Imaging | 10 - 40 µM | [8][9] |
Experimental Protocols
Here, we provide detailed protocols for the expression of Corn-tagged RNAs in mammalian cells and subsequent live-cell imaging using this compound.
Protocol 1: Plasmid Construction for Corn-Tagged RNA Expression
-
Design the Corn-tagged RNA construct:
-
The sequence of the Corn RNA aptamer should be inserted into the gene of interest. The tag can be placed at the 5' or 3' untranslated region (UTR) or within an intron, depending on the specific research question.
-
To ensure proper folding and stability of the Corn aptamer, it is often beneficial to flank it with scaffold sequences, such as a tRNA scaffold.[1][10]
-
-
Vector Selection:
-
Choose a mammalian expression vector appropriate for your cell line and experimental goals (e.g., pCDNA3.1, pEGFP). The vector should contain a suitable promoter to drive the expression of the tagged RNA (e.g., CMV, U6). The U6 promoter is particularly useful for expressing small RNAs that are transcribed by RNA polymerase III.[3]
-
-
Cloning:
-
Synthesize the DNA sequence encoding the Corn-tagged RNA of interest.
-
Clone the synthesized DNA fragment into the selected mammalian expression vector using standard molecular cloning techniques.
-
-
Verification:
-
Verify the sequence and orientation of the insert by Sanger sequencing.
-
Protocol 2: Transfection of Mammalian Cells
-
Cell Culture:
-
Culture mammalian cells (e.g., HEK293T, HeLa) in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
The day before transfection, seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy. The cell density should be optimized to reach 50-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine, FuGENE).
-
Briefly, dilute the plasmid DNA encoding the Corn-tagged RNA and the transfection reagent in a serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature to allow the formation of transfection complexes.
-
Add the transfection complexes dropwise to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours to allow for the expression of the Corn-tagged RNA. The optimal expression time may vary depending on the cell type and the expression vector used.
-
Protocol 3: Live-Cell Imaging of Corn-Tagged RNA with this compound
-
Preparation of this compound Stock Solution:
-
This compound Staining:
-
Prepare a working solution of this compound in a pre-warmed, serum-free cell culture medium. The final concentration of this compound for live-cell imaging is typically between 10 µM and 40 µM.[8][9]
-
Remove the growth medium from the transfected cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.
-
-
Washing (Optional but Recommended):
-
For applications requiring a high signal-to-noise ratio, it is recommended to wash the cells to remove excess, unbound this compound.
-
Remove the this compound-containing medium and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.
-
-
Microscopy:
-
Mount the glass-bottom dish or chamber slide on a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).
-
Excite the this compound dye using a 488 nm laser or a corresponding filter set.[11]
-
Collect the fluorescence emission between 500 nm and 550 nm.[11]
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity. The high photostability of the Corn-DFHO complex allows for extended time-lapse imaging.[1]
-
-
Data Analysis:
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji) to quantify RNA localization, trafficking, or changes in fluorescence intensity over time.
-
Diagrams
Experimental Workflow for Real-Time RNA Monitoring
Caption: A streamlined workflow for visualizing RNA dynamics in living cells using the Corn-DFHO system.
Signaling Pathway Example: Monitoring SAM Levels
Caption: A schematic of a Corn-based biosensor for monitoring cellular levels of S-adenosyl methionine (SAM).
Applications in Research and Drug Development
The ability to monitor RNA dynamics in real-time opens up numerous avenues for research and therapeutic development:
-
Understanding Gene Regulation: Elucidate the kinetics of transcription, including transcriptional bursting and the effects of various stimuli on gene expression.
-
RNA Trafficking and Localization: Track the movement of specific mRNAs from the nucleus to their final destination in the cytoplasm, providing insights into local translation and cellular polarity.
-
High-Throughput Screening: Develop cell-based assays to screen for small molecules or drugs that modulate the expression or localization of a target RNA implicated in disease.
-
Viral Research: Monitor the life cycle of RNA viruses, including replication and packaging, in real-time within host cells.
-
Development of RNA Therapeutics: Assess the delivery and intracellular fate of RNA-based drugs.
Conclusion
The this compound/Corn aptamer system provides a versatile and robust platform for the real-time visualization of RNA dynamics in living cells. Its high photostability, low background, and straightforward application make it an invaluable tool for researchers in basic science and drug discovery. The protocols and data presented in this application note offer a comprehensive guide for the successful implementation of this technology to unravel the complex and dynamic world of the transcriptome.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture, transfection, and imaging [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DFHO: Resuspension, Storage, and Optimal Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the resuspension, storage, and handling of DFHO (Diacetylfluorescein-di(p-guanidinobenzyl) ether), a fluorogenic ligand, to ensure optimal performance in research applications. Adherence to these guidelines is critical for obtaining reproducible and reliable experimental results.
Introduction
This compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, such as Corn and Squash. This property makes it a powerful tool for imaging RNA in living cells.[1][2] The complex formed between the Corn aptamer and this compound is notably photostable, allowing for quantitative measurements of RNA transcription and localization.[1][3] this compound exhibits low background fluorescence and cytotoxicity, making it suitable for live-cell imaging experiments.[4] Its mechanism involves binding to the RNA aptamer, which induces a conformational change in this compound, leading to a significant increase in its fluorescence emission.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 281.22 g/mol | Can vary slightly between batches due to hydration.[2] |
| Excitation Maximum (λex) | 505 nm | When bound to Corn or Squash aptamer.[2] |
| Emission Maximum (λem) | 545 nm | When bound to Corn or Squash aptamer.[1][2] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | When bound to an aptamer.[2] |
| Binding Affinity (Kd) | 70 nM (Corn aptamer) | [2][4] |
| 54 nM (Squash aptamer) | [2] | |
| Recommended Solvents | DMSO | For high concentration stock solutions.[1][2] |
| Water (pH > 7.4) | For lower concentration stock solutions.[1] | |
| Typical Working Concentration | 10-20 µM | For live-cell imaging.[1][4][5] |
Protocols
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is crucial for its stability and performance. Two primary solvents are recommended:
Protocol 3.1.1: Resuspension in DMSO (Recommended for high-concentration stock)
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a stock solution concentration of 10 mM.[1] For example, to a vial containing 1 mg of this compound (MW: 281.22), add 35.56 µL of DMSO to make a 10 mM stock solution.
-
Dissolution: Vortex the vial for at least 30 seconds to ensure the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect from light.
Protocol 3.1.2: Resuspension in Water (for lower-concentration stock)
-
Preparation: Allow the vial of lyophilized this compound to reach room temperature.
-
Solvent Preparation: Prepare a slightly alkaline aqueous solution (pH > 7.4).
-
Solvent Addition: Add the calculated volume of the alkaline water to the vial to achieve a concentration of 100 µM.[1]
-
Dissolution: Gently vortex until the this compound is fully dissolved.
-
pH Adjustment: Titrate the solution back to a neutral pH to ensure stability.[1]
-
Storage: Use this aqueous solution fresh or store at -20°C for a limited time. It is generally recommended to prepare aqueous solutions fresh for each experiment.
Storage Conditions for Optimal Stability
The stability of this compound is dependent on its form (lyophilized or in solution) and storage temperature.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 2 years | From date of shipment.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light.[4] |
| -80°C | Up to 6 months | Protect from light; recommended for long-term storage.[4] | |
| Aqueous Solution | -20°C | Short-term | Prone to degradation; fresh preparation is advised. |
Important Considerations:
-
Light Sensitivity: this compound is light-sensitive. Always store solutions in light-protected tubes and minimize exposure to light during handling.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation. Aliquoting is highly recommended.
Experimental Workflow and Visualizations
This compound-Aptamer Interaction Pathway
The following diagram illustrates the mechanism of this compound fluorescence activation upon binding to its target RNA aptamer.
References
Illuminating RNA Dynamics: Filter Sets and Protocols for DFHO Fluorescence Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate processes of gene expression and regulation. The DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) fluorophore, in conjunction with specific RNA aptamers such as Corn, provides a powerful tool for real-time imaging of RNA in vivo.[1] this compound is a cell-permeable dye that is intrinsically non-fluorescent but exhibits a significant increase in fluorescence upon binding to its cognate RNA aptamer.[1][2] This "light-up" property results in a high signal-to-noise ratio, making it an ideal system for live-cell imaging. Notably, the Corn-DFHO complex demonstrates enhanced photostability compared to earlier RNA-fluorophore systems, enabling longer-term imaging experiments.[2]
This application note provides detailed information on the appropriate fluorescence filter sets for this compound microscopy, comprehensive protocols for live-cell RNA imaging in mammalian cells, and potential applications in drug discovery.
Spectral Properties and Recommended Filter Sets
This compound, when bound to the Corn aptamer, exhibits excitation and emission maxima at approximately 505 nm and 545 nm, respectively.[1] These spectral characteristics are highly compatible with standard Yellow Fluorescent Protein (YFP) filter sets. The use of an appropriate filter set is critical to maximize signal detection and minimize background fluorescence. A typical filter set for this compound imaging consists of an excitation filter, a dichroic mirror, and an emission filter.
Table 1: Recommended Filter Set Specifications for this compound Fluorescence Microscopy
| Component | Wavelength (nm) | Description |
| Excitation Filter | 497/16 (Center Wavelength/Bandwidth) | Selectively transmits light in the optimal excitation range for this compound. |
| 500/25 (Center Wavelength/Bandwidth) | An alternative excitation filter option. | |
| Dichroic Mirror | 516 (Cut-off) | Reflects excitation light towards the sample and transmits emitted fluorescence. |
| 525 (Cut-off) | An alternative dichroic mirror option. | |
| Emission Filter | 535/22 (Center Wavelength/Bandwidth) | Captures the peak fluorescence emission from the this compound-aptamer complex while blocking stray excitation light. |
| 545/35 (Center Wavelength/Bandwidth) | An alternative emission filter option. |
Note: The specific bandwidths and center wavelengths may vary slightly between manufacturers. It is recommended to choose a filter set that closely matches the excitation and emission peaks of the this compound-Corn complex.
Experimental Protocols
This section provides a detailed protocol for imaging RNA in live mammalian cells (HEK293T) using this compound and the Corn RNA aptamer.
Protocol 1: Live-Cell Imaging of Corn Aptamer-Tagged RNA in HEK293T Cells
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
Plasmid DNA encoding the Corn aptamer fused to the RNA of interest (e.g., under a U6 promoter for high expression)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
This compound dye
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Imaging dishes (e.g., 35 mm glass-bottom dishes)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.[3]
-
-
Transfection:
-
On the day of transfection, prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. For a 35 mm dish, a typical protocol might involve diluting the plasmid DNA and the transfection reagent in separate tubes of Opti-MEM, then combining them and incubating for 15-20 minutes at room temperature to allow complex formation.[3][4]
-
Gently add the transfection complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the Corn aptamer-tagged RNA.
-
-
This compound Staining:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
On the day of imaging, dilute the this compound stock solution in pre-warmed complete growth medium to a final concentration of 10-20 µM.
-
Aspirate the medium from the transfected cells and replace it with the this compound-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.[5]
-
-
Imaging:
-
Wash the cells two to three times with pre-warmed PBS to remove excess this compound.[5]
-
Add fresh, pre-warmed complete growth medium or imaging buffer to the cells.
-
Image the cells on a fluorescence microscope equipped with a suitable YFP filter set (see Table 1).
-
Use a 488 nm laser for excitation and collect emission between 500-550 nm.[6]
-
Adjust exposure time to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Diagram: Experimental Workflow for Live-Cell RNA Imaging with this compound
References
- 1. rndsystems.com [rndsystems.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DFHO Signal-to-Noise Ratio in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) of the DFHO fluorogenic biosensor in live-cell imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging and provides step-by-step solutions.
Issue 1: Low Fluorescence Signal
Symptoms:
-
Dim fluorescent signal from cells expressing the this compound-binding aptamer.
-
Difficulty distinguishing the signal from background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Titrate this compound concentration. Start with a recommended concentration of 10-20 µM and adjust as needed.[1][2] | Increased signal intensity without a significant rise in background. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (Excitation/Emission max: ~505/545 nm).[3] | Maximized collection of emitted photons and improved signal strength. |
| Low Aptamer Expression | Verify the expression and proper folding of the RNA aptamer (e.g., Corn, Squash) using a validated method.[4][5] | A strong signal is dependent on sufficient levels of correctly folded aptamer. |
| Inadequate Incubation Time | Optimize the incubation time of cells with this compound to ensure sufficient uptake and binding to the aptamer. | Enhanced signal as more this compound molecules bind to the target RNA. |
| Low Laser Power | Gradually increase the laser power for excitation. | A brighter signal, but be mindful of potential phototoxicity and photobleaching. |
| Incorrect Imaging Buffer pH | Ensure the imaging buffer is at a physiological pH of ~7.4, as this compound fluorescence can be pH-sensitive.[4][5][6] | Optimal fluorescence output from the this compound-aptamer complex. |
Issue 2: High Background Fluorescence
Symptoms:
-
High fluorescence signal in non-transfected cells or areas without the target RNA.
-
Poor contrast between the signal and the background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive this compound Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding or aggregation. | Lower background fluorescence and improved S/N ratio. |
| Autofluorescence | Image an unstained control sample (cells without this compound) to assess the level of cellular autofluorescence. If high, consider using a different imaging medium or switching to a spectral region with lower autofluorescence.[7][8] | Identification and potential mitigation of background from endogenous fluorophores. |
| Contaminated Reagents or Media | Use high-purity reagents and phenol red-free media, as some media components can be fluorescent.[8][9] | Reduced background noise originating from the experimental setup. |
| Improper Washing Steps | Include gentle washing steps after this compound incubation to remove unbound dye. | Decreased non-specific signal from residual this compound in the media. |
| Incorrect Imaging Dish | Use imaging dishes with black walls and a clear bottom to minimize stray light and background reflections.[9] | Reduced background noise and enhanced signal clarity. |
Issue 3: Photobleaching and Phototoxicity
Symptoms:
-
Rapid decrease in fluorescence signal intensity during time-lapse imaging (photobleaching).
-
Visible signs of cell stress or death, such as membrane blebbing, vacuole formation, or apoptosis (phototoxicity).[10][11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Laser Power | Use the lowest laser power that provides an adequate signal.[10][12] | Minimized damage to the fluorophore and the cells, preserving signal and cell health. |
| Long Exposure Times | Reduce the camera exposure time.[12][13] | Less time for photochemical damage to occur, reducing both photobleaching and phototoxicity. |
| Frequent Imaging | Decrease the frequency of image acquisition in time-lapse experiments.[12] | Reduced cumulative light exposure, prolonging the fluorescent signal and maintaining cell viability. |
| Lack of Antifade Reagents | Consider using an imaging medium supplemented with an antifade reagent.[7][12] | Slower decay of the fluorescent signal. |
| Oxygen-Mediated Damage | For some applications, using an oxygen scavenging system in the imaging media can reduce phototoxicity.[12] | Decreased formation of reactive oxygen species that damage both the fluorophore and the cell.[14] |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Cell Preparation: Plate cells on a glass-bottom imaging dish and grow to the desired confluency.
-
Aptamer Expression: Transfect cells with a plasmid encoding the this compound-binding RNA aptamer (e.g., Corn) under a suitable promoter. Allow sufficient time for expression (typically 24-48 hours).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store at -20°C, protected from light.
-
Working Solution: Dilute the this compound stock solution in pre-warmed, serum-free, and phenol red-free cell culture medium to the desired final concentration (e.g., 10-20 µM).
-
Staining: Remove the growth medium from the cells and gently wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing (Optional but Recommended): For applications requiring low background, gently wash the cells 1-2 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove unbound this compound.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., a YFP filter set).[15]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Excitation Maximum | ~505 nm | [3] |
| This compound Emission Maximum | ~545 nm | [3] |
| This compound Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [3] |
| Kd (this compound and Corn Aptamer) | ~70 nM | [1][3] |
| Kd (this compound and Squash Aptamer) | ~54 nM | [3] |
| Recommended this compound Concentration | 10-20 µM | [1][2] |
| This compound Solvent | DMSO | [3] |
Visual Guides
Caption: A streamlined workflow for live-cell imaging using the this compound biosensor.
Caption: A logical guide to troubleshooting common issues affecting S/N ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for live-cell imaging?
A1: The optimal concentration can vary between cell types and experimental conditions. A good starting point is between 10 µM and 20 µM.[1][2] It is recommended to perform a concentration titration to find the best balance between a strong signal and low background for your specific system.
Q2: My cells are dying during the imaging experiment. What could be the cause?
A2: Cell death during fluorescence microscopy is often due to phototoxicity.[10][11][14] This occurs when high-intensity light exposure generates reactive oxygen species that damage cellular components. To mitigate this, try reducing the laser power, decreasing the exposure time, and imaging less frequently.[12] Also, ensure your imaging media is fresh and provides the necessary nutrients to maintain cell health.
Q3: I see a lot of background fluorescence. How can I reduce it?
A3: High background can be caused by several factors. First, try reducing the this compound concentration. Second, use phenol red-free imaging media, as phenol red is fluorescent.[8] Third, ensure your reagents are pure and not contaminated with fluorescent impurities.[9] Finally, performing gentle washes after this compound incubation can help remove unbound dye.
Q4: How stable is the this compound signal? Does it photobleach quickly?
A4: The this compound-Corn aptamer complex is reported to be markedly photostable.[1] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination.[10][12] To minimize photobleaching, use the lowest possible laser power and exposure time that still provides a good signal.
Q5: Can I use this compound with aptamers other than Corn?
A5: Yes, this compound fluorescence is also activated by binding to the Squash aptamer.[3] It may also bind to derivatives of the Broccoli aptamer.[15] The binding affinity and resulting fluorescence intensity may vary between different aptamers.
Q6: What filter set should I use for imaging this compound?
A6: this compound has an excitation maximum around 505 nm and an emission maximum around 545 nm.[3] Therefore, a standard YFP (Yellow Fluorescent Protein) filter set is typically suitable for imaging the this compound-aptamer complex.[15] Always check the specifications of your filter sets to ensure they are well-matched to this compound's spectra for optimal signal detection.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Media composition: pH and buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 15. lucernatechnologies.com [lucernatechnologies.com]
- 16. youtube.com [youtube.com]
Troubleshooting low fluorescence signal with DFHO-Corn complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DFHO-Corn fluorogenic RNA complex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-Corn complex?
A1: The this compound-Corn complex is a tool used for RNA imaging in living cells. It consists of a small RNA aptamer called Corn and a fluorogenic dye called this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime).[1][2] this compound is largely non-fluorescent on its own but emits a bright yellow fluorescence upon binding to the Corn aptamer.[1][2][3] The Corn aptamer itself is a 28-nucleotide RNA sequence.[4] A key feature of the functional Corn-DFHO complex is that the Corn aptamer forms a homodimer, which then binds to a single molecule of this compound.[4][5] This interaction constrains the this compound molecule in a planar conformation, leading to a significant increase in its fluorescence.[6]
Q2: What are the spectral properties of the this compound-Corn complex?
A2: The this compound-Corn complex has an excitation maximum at approximately 505 nm and an emission maximum at around 545 nm.[6][7][8]
Q3: How photostable is the this compound-Corn complex?
A3: The this compound-Corn complex exhibits markedly enhanced photostability compared to other RNA-fluorophore systems like Broccoli-DFHBI.[6] This high photostability is a result of the specific interaction between the Corn aptamer and the this compound dye, and it allows for longer exposure times during imaging, which is beneficial for quantitative measurements of RNA levels in live cells.[4][6]
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal is a common issue when working with the this compound-Corn system. The following guide provides potential causes and solutions to help you troubleshoot your experiments.
Problem 1: Suboptimal Corn RNA Folding and Dimerization
Q: My fluorescence signal is weak or absent. Could it be an issue with the Corn RNA itself?
A: Yes, proper folding and dimerization of the Corn RNA aptamer are critical for this compound binding and fluorescence activation.[4][5]
-
Incorrect Folding: RNA molecules require specific secondary and tertiary structures to be functional. Improper folding will prevent the formation of the this compound binding pocket.
-
Monomeric State: The functional unit that binds this compound is a homodimer of the Corn aptamer.[4][5] If the Corn RNA remains in a monomeric state, it will not activate this compound fluorescence.[5]
Solutions:
-
Incorporate a tRNA Scaffold: Fusing the Corn aptamer to a tRNA scaffold, such as tRNALys, can improve its folding efficiency and thermal stability.[5][6]
-
Optimize Buffer Conditions: Ensure your buffer contains sufficient potassium ions, as Corn folding is potassium-dependent.[6] A typical buffer composition is 40 mM K-HEPES (pH 7.5), 100 mM KCl, and 0.5-5 mM MgCl2.[5]
-
Heat Annealing: Before the experiment, heat the purified Corn RNA to 75°C for 5 minutes and then cool it down to 4°C for 5 minutes to ensure proper folding.[5]
Problem 2: Incorrect Experimental Conditions
Q: I've confirmed my Corn RNA is likely folded correctly, but the signal is still low. What other experimental factors could be at play?
A: Several experimental parameters can influence the fluorescence signal.
Solutions:
-
Optimize this compound Concentration: While the dissociation constant (Kd) of this compound for the Corn dimer is approximately 70 nM, a higher concentration is often used in experiments to drive the binding equilibrium towards complex formation.[1][2] A common starting concentration for this compound in cell culture is 10-20 µM.[1][3][7] However, be aware that unbound this compound has low but measurable background fluorescence, so excessively high concentrations can increase background noise.[6]
-
Check pH of the Buffer: The spectral properties of this compound are pH-sensitive. The standard working pH for most experiments is 7.4-7.5.[5][7]
-
Incubation Time: Ensure sufficient incubation time for the this compound to enter the cells (if applicable) and bind to the Corn aptamer. A 30-minute incubation is a good starting point for cellular imaging.[9]
Problem 3: Issues with Cellular Expression
Q: I'm performing live-cell imaging, and the fluorescence is very dim. What could be wrong?
A: Low expression levels of the Corn-tagged RNA in your cells can lead to a weak signal.
Solutions:
-
Verify Transcription: Confirm that your Corn-tagged RNA is being transcribed efficiently in the cells. You can use techniques like Northern blotting or RT-qPCR to quantify the RNA levels.
-
Optimize Promoter Strength: If you are using a plasmid to express the Corn-tagged RNA, consider using a stronger promoter to increase transcription levels.
Problem 4: Imaging Setup and Data Acquisition
Q: Could my imaging setup be the reason for the low signal?
A: Yes, your microscope settings and filter sets are crucial for optimal signal detection.
Solutions:
-
Use Appropriate Filter Sets: For this compound-Corn, a YFP filter cube (excitation ~500 ± 12 nm, emission ~542 ± 13.5 nm) is suitable.[7]
-
Optimize Exposure Time: The high photostability of the this compound-Corn complex allows for longer exposure times to increase the signal.[6] An exposure time of 1000 ms has been used successfully.[7]
-
Improve Signal-to-Noise Ratio: Recent studies have shown that optimizing the imaging buffer by adding more Mg2+ can improve the cellular fluorescence signal-to-noise ratio.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound-Corn complex.
Table 1: Spectral and Binding Properties of this compound-Corn
| Property | Value | Reference |
| Excitation Maximum (Ex Max) | 505 nm | [6][7] |
| Emission Maximum (Em Max) | 545 nm | [6][7] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | 0.25 | [6] |
| Dissociation Constant (Kd) | ~70 nM | [1][2] |
Table 2: Comparison of RNA-Fluorophore Complexes
| Complex | Ex Max (nm) | Em Max (nm) | Brightness (Relative to Corn-DFHO) | Photostability |
| Corn-DFHO | 505 | 545 | 100% | High |
| OrangeBroccoli-DFHO | 513 | 562 | 131% | Low |
| Red Broccoli-DFHO | 518 | 582 | 164% | Low |
| Broccoli-DFHBI | Not specified | Not specified | Not specified | Low |
Data adapted from Song et al., 2017.[6]
Key Experimental Protocols
Protocol 1: In Vitro Fluorescence Measurement
This protocol is for measuring the fluorescence of the this compound-Corn complex in a cell-free system.
-
Prepare the Corn RNA:
-
Purify the in vitro transcribed Corn RNA.
-
Resuspend the RNA in nuclease-free water.
-
To ensure proper folding, heat the RNA solution to 75°C for 5 minutes, then cool to 4°C for 5 minutes.[5]
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following to the desired final volume:
-
Folded Corn RNA (final concentration: 1-20 µM)
-
This compound (final concentration: 2-10 µM)
-
Assay Buffer (final concentrations: 40 mM K-HEPES pH 7.5, 100 mM KCl, 0.5-5 mM MgCl₂)
-
-
-
Incubate:
-
Incubate the reaction mixture at 37°C for 1 hour.[5]
-
-
Measure Fluorescence:
-
Transfer the solution to a fluorometer.
-
Measure the fluorescence with excitation at 505 nm and emission at 545 nm.[5]
-
Protocol 2: Live Cell Imaging
This protocol provides a general workflow for imaging this compound-Corn in mammalian cells.
-
Cell Preparation:
-
Seed cells expressing the Corn-tagged RNA on a suitable imaging dish or plate.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3]
-
Dilute the this compound stock solution in the cell culture medium to a final concentration of 10-20 µM.
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C.
-
-
Imaging:
Diagrams
Caption: A workflow diagram for troubleshooting low fluorescence signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corn aptamer [aptamer.ribocentre.org]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: DFHO Cell Permeability and Potential Toxicity
Welcome to the technical support center for the use of DFHO. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the cell permeability and potential toxicity of this compound, particularly at high concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, non-fluorescent dye. Its primary application is in live-cell imaging of RNA. This compound becomes highly fluorescent upon binding to specific RNA aptamers, such as Corn™, allowing for the visualization of RNA dynamics in living cells.[1]
Q2: At what concentration is this compound typically used, and is it considered toxic at this concentration?
A: this compound is typically used at a concentration of 10 µM for live-cell imaging.[1][2] At this concentration, it is reported to have negligible toxicity in living cells.[1]
Q3: What are the potential consequences of using this compound at high concentrations?
A: While specific data for this compound is limited, high concentrations of fluorescent probes, in general, can lead to several issues. These may include off-target effects, aggregation of the dye, and induction of cellular stress pathways.[3][4][5] High concentrations of dihydroethidium (DHE), a structurally similar compound, have been shown to have cytotoxic effects.[6] Therefore, it is plausible that high concentrations of this compound could lead to cytotoxicity, potentially through mechanisms such as mitochondrial dysfunction and increased production of reactive oxygen species (ROS).[7][8]
Q4: What are the signs of this compound-induced cytotoxicity in my experiments?
A: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and ultimately, cell death (apoptosis or necrosis).[9][10] You may also observe experimental artifacts such as high background fluorescence or non-specific staining.[6][11]
Q5: How can I assess the cell permeability of this compound in my specific cell line?
A: You can assess cell permeability by incubating your cells with this compound and measuring the intracellular fluorescence over time using a fluorescence microscope or plate reader. The kinetics of the fluorescence increase will provide an indication of the permeability.[12][13] Remember that this compound is only fluorescent upon binding to its aptamer, so this experiment would need to be conducted in cells expressing the corresponding RNA aptamer.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from the this compound-RNA aptamer complex, making data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended 10 µM and perform a dose-response experiment.[6][14] |
| This compound Aggregation | At high concentrations, organic dyes can aggregate, leading to non-specific fluorescence.[15][16][17][18] Prepare fresh this compound solutions and avoid repeated freeze-thaw cycles. Consider a brief sonication of the stock solution. |
| Cellular Autofluorescence | Image an unstained sample of your cells using the same filter sets to determine the baseline autofluorescence.[19] If high, consider using a different filter set or background subtraction methods. |
| Non-specific Binding | Ensure adequate washing steps after this compound incubation to remove unbound dye.[6][20] |
Issue 2: Suspected Cytotoxicity
If you observe poor cell health or unexpected cell death after this compound treatment, it is crucial to determine if the probe is the causative agent.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. Include an untreated control and a vehicle control (DMSO). |
| Off-Target Effects | High concentrations of chemical probes can lead to off-target effects.[4][5][21][22][23] If possible, compare the phenotype to a negative control probe that is structurally similar but does not bind the RNA aptamer. |
| Mitochondrial Stress and ROS Production | High concentrations of fluorescent probes can induce mitochondrial dysfunction and the production of reactive oxygen species (ROS).[7][8][24][25][26][27] This can be assessed using specific assays for mitochondrial membrane potential or ROS levels. |
| Extended Incubation Time | Reduce the incubation time with this compound to the minimum required to obtain a sufficient signal. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay (MTT Assay)
This protocol provides a method to quantify the effect of high concentrations of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Remove the old medium from the cells and add the medium containing the different this compound concentrations. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary:
| This compound Concentration | Absorbance (570 nm) - Example Data | % Cell Viability |
| Untreated Control | 1.20 | 100% |
| Vehicle Control (DMSO) | 1.18 | 98.3% |
| 10 µM | 1.15 | 95.8% |
| 25 µM | 1.05 | 87.5% |
| 50 µM | 0.85 | 70.8% |
| 100 µM | 0.60 | 50.0% |
| 200 µM | 0.35 | 29.2% |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Assessment of Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Visualizations
Caption: Workflow for Assessing this compound Cytotoxicity.
Caption: Potential Cellular Stress Pathway Activated by High this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. store.sangon.com [store.sangon.com]
- 3. academic.oup.com [academic.oup.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Fluorescence Blinking of a Mitochondrial Localization Probe: Cellular Localization Probes Turned into Multifunctional Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeability properties of cell-to-cell channels: kinetics of fluorescent tracer diffusion through a cell junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Impact of short range hydrophobic interactions and long range electrostatic forces on the aggregation kinetics of a monoclonal antibody and a dual-variable domain immunoglobulin at low and high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aggregation-enhanced TADF in deep-red emitters for high-performance OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular aggregation characterized by high order autocorrelation in fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 23. researchgate.net [researchgate.net]
- 24. Chronic developmental hypoxia alters mitochondrial oxidative capacity and reactive oxygen species production in the fetal rat heart in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing DFHO-RNA Aptamer Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the binding affinity of the fluorophore DFHO to its RNA aptamers, such as the Corn aptamer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-Corn aptamer complex is showing low or no fluorescence signal. What are the possible causes and solutions?
A1: Low fluorescence can stem from several factors, from incorrect aptamer folding to issues with the this compound solution. Here’s a step-by-step troubleshooting guide:
-
Verify RNA Aptamer Folding: Proper folding of the RNA aptamer is critical for creating the this compound binding pocket. Incorrect folding will significantly reduce or eliminate fluorescence.
-
Solution: Implement a standard refolding protocol. A common method involves denaturing the RNA by heating it to 90°C for 1 minute in nuclease-free water, followed by a structured cooling and incubation process in a folding buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl2) at 50°C for 15 minutes, then 20°C for 10 minutes before adding this compound.[1] Ensure you are using thin-walled PCR tubes for efficient heat transfer during this process.[2]
-
-
Check Buffer Composition: The ionic composition of the buffer, particularly the concentration of magnesium ions (Mg²⁺), is crucial for the stability and tertiary structure of many RNA aptamers.[2][3]
-
Confirm this compound and Aptamer Concentrations: Sub-optimal concentrations of either the aptamer or this compound can lead to a weak signal.
-
Solution: Titrate both the RNA aptamer and this compound to find the optimal concentrations for your specific assay. For spectral measurements, concentrations of around 20 µM RNA and 2 µM this compound have been used.[4]
-
-
Assess this compound Integrity: Degradation of the this compound fluorophore can result in a loss of fluorescence.
-
Solution: Protect the this compound solution from excessive light exposure. Prepare fresh solutions if degradation is suspected.
-
-
Rule out Nuclease Contamination: RNA is highly susceptible to degradation by RNases.
-
Solution: Use nuclease-free water, reagents, and labware throughout your experiment.[2]
-
Q2: How can I improve the binding affinity (decrease the Kd) of my this compound-RNA aptamer pair?
A2: Improving binding affinity often involves optimizing the aptamer sequence or modifying the experimental conditions.
-
Aptamer Sequence Truncation and Mutation: The original aptamers obtained from SELEX can often be refined.
-
Chemical Modifications: Introducing chemical modifications to the nucleotides can enhance binding affinity.
-
Solution: Consider incorporating modifications like 2'-fluoro (2'-F) or 2'-amino (2'-NH2) pyrimidines into the aptamer sequence during synthesis. These modifications can improve nuclease resistance and binding affinity.[6]
-
-
SELEX Optimization: If you are in the process of selecting new aptamers, refining the SELEX (Systematic Evolution of Ligands by EXponential enrichment) protocol can yield higher affinity binders.
Q3: I am observing high background fluorescence in my experiments. How can I reduce it?
A3: High background can be caused by non-specific binding or intrinsic fluorescence of buffer components.
-
Optimize Blocking Agents: If your assay involves immobilization of the aptamer or target, incomplete blocking can lead to non-specific binding of this compound.
-
Solution: Use appropriate blocking agents, such as IgG-free BSA or fish gelatin, especially if you are using secondary antibodies in a related assay, to avoid cross-reactivity.[8]
-
-
Check Buffer Components: Some buffer components can be intrinsically fluorescent.
-
Solution: Test your buffer for background fluorescence before adding the aptamer and this compound. If necessary, try a different buffer system.
-
-
Fluorophore Concentration: Excessively high concentrations of this compound can contribute to background signal.
-
Solution: Titrate the this compound concentration to find the lowest concentration that still provides a robust signal with your aptamer.
-
Quantitative Data Summary
The binding affinity of this compound to its aptamers is a critical parameter. The following table summarizes key quantitative data for this compound and related fluorophore-aptamer pairs.
| Aptamer | Fluorophore | Dissociation Constant (Kd) | Notes |
| Corn | This compound | 70 nM | A well-characterized yellow-fluorescent RNA-fluorophore complex. |
| Squash | This compound | 54 nM | Another aptamer that activates this compound fluorescence. |
| Corn (Dimer) | This compound | < 1 nM[1][9] | The Corn aptamer forms a tight homodimer which then binds this compound. |
| Spinach | DFHBI | 420 ± 40 nM[10] | For comparison, a commonly used green-fluorescent RNA-fluorophore pair. |
| RNA Mango | TO1-Biotin | - | Binds with high affinity, demonstrating G-quadruplex motifs.[10] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Binding RNA Aptamers (SELEX)
This protocol outlines the general steps for isolating high-affinity RNA aptamers for this compound.
-
Library Preparation: Synthesize a DNA template library containing a randomized region (typically 30-60 nucleotides) flanked by constant regions for PCR amplification and in vitro transcription.
-
Immobilization of this compound: Synthesize this compound with a linker (e.g., aminohexyl) and couple it to a solid support like agarose beads.[4][5]
-
Binding Selection: Incubate the RNA pool (generated by in vitro transcription from the DNA library) with the this compound-derivatized beads.
-
Partitioning: Wash the beads to remove unbound or weakly bound RNA sequences. The stringency of the washes can be increased in later rounds.
-
Elution: Elute the bound RNA aptamers from the beads.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the eluted RNA to cDNA and then amplify the cDNA using PCR to generate the DNA template for the next round of selection.
-
Repeat: Typically, 8-15 rounds of selection are performed to enrich for high-affinity aptamers.[11][12]
-
Sequencing and Characterization: Sequence the enriched pool to identify candidate aptamers and characterize their binding affinity and fluorescence properties.
Protocol 2: Measuring Binding Affinity using Fluorescence Titration
This protocol describes how to determine the dissociation constant (Kd) of a this compound-RNA aptamer complex.
-
Prepare a stock solution of the RNA aptamer in a suitable binding buffer (e.g., 40 mM K-HEPES pH 7.5, 100 mM KCl, 0.5 mM MgCl₂).
-
Anneal the RNA aptamer by heating to 90°C for 1 minute and then cooling to room temperature.
-
Prepare a series of dilutions of the RNA aptamer in the binding buffer.
-
Add a fixed concentration of this compound (e.g., 20 µM) to each RNA dilution.
-
Incubate the samples for a sufficient time to reach equilibrium (e.g., 1 hour at 37°C).[9]
-
Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths for the this compound-aptamer complex (e.g., excitation at 505 nm and emission at 545 nm).[4][9]
-
Plot the fluorescence intensity as a function of the RNA aptamer concentration and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
Visualizations
Caption: Workflow for the Systematic Evolution of Ligands by EXponential enrichment (SELEX) to isolate high-affinity RNA aptamers for this compound.
Caption: A troubleshooting guide for diagnosing and resolving issues of low fluorescence in this compound-RNA aptamer experiments.
References
- 1. Structural basis for activation of fluorogenic dyes by an RNA aptamer lacking a G-quadruplex motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. europeanscience.org [europeanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 7. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deferoxamine (DFO) in Experimental Research
Welcome to the technical support center for the use of Deferoxamine (DFO) in experimental settings. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing DFO in their experiments, primarily for mimicking hypoxia and studying the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of DFO in laboratory experiments.
Q1: How should I prepare and store my DFO stock solution?
A1: Proper preparation and storage of your Deferoxamine (DFO) stock solution are critical for experimental success. DFO powder can be dissolved in sterile, double-distilled water (ddH₂O) or dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, for example, 100 mM, which can then be diluted to the final working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C in light-protected tubes. When ready to use, thaw an aliquot and dilute it to the desired concentration directly in the cell culture medium immediately before treating your cells.
Q2: What is the optimal concentration of DFO to use for inducing HIF-1α?
A2: The optimal DFO concentration is cell-type dependent and needs to be determined empirically. However, a common starting range for HIF-1α induction in many cell lines is between 100 µM and 500 µM.[1] It is crucial to perform a dose-response experiment to find the ideal concentration that effectively stabilizes HIF-1α without causing significant cytotoxicity. Below is a table summarizing DFO concentrations used in various studies.
Q3: I'm observing high levels of cell death after DFO treatment. What could be the cause and how can I mitigate it?
A3: High cytotoxicity is a common issue with DFO treatment and can be dose- and time-dependent.[1] If you observe excessive cell death, consider the following:
-
Reduce DFO Concentration: You may be using a concentration that is too high for your specific cell line. Try a lower concentration range.
-
Decrease Incubation Time: The duration of DFO exposure can significantly impact cell viability. Shorter incubation times (e.g., 4-8 hours) may be sufficient to induce HIF-1α with less toxicity.[2]
-
Cell Density: Ensure your cells are at an optimal confluency (typically 70-80%) before treatment. Cells at very low or very high densities can be more susceptible to stress.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate DFO's toxic effects.
Q4: I am not seeing a consistent or significant induction of HIF-1α in my Western blots. What are some possible reasons?
A4: Several factors can lead to poor HIF-1α induction:
-
DFO Degradation: Ensure your DFO stock solution has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.
-
Suboptimal DFO Concentration or Incubation Time: You may need to optimize the DFO concentration and treatment duration for your cell line. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the peak of HIF-1α expression.[2][3]
-
Rapid HIF-1α Degradation: HIF-1α is rapidly degraded under normoxic conditions.[4] When harvesting your cells, work quickly and keep samples on ice. Using a lysis buffer that effectively inhibits proteasome activity is also recommended.
-
Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts for your Western blot can enrich the protein and lead to a stronger signal.[5]
-
Western Blot Protocol: Ensure your Western blot protocol is optimized for HIF-1α detection. This includes using a validated primary antibody and an appropriate gel percentage.
Q5: Can DFO have off-target effects besides stabilizing HIF-1α?
A5: Yes, as an iron chelator, DFO can have broader effects on cellular iron homeostasis, which may influence other cellular processes.[1] It has been reported to affect cell proliferation and apoptosis independently of its effect on HIF-1α.[6] Researchers should be mindful of these potential confounding factors and may consider using other hypoxia-mimicking agents or a hypoxic chamber to validate findings.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DFO on cell viability and HIF-1α induction.
Table 1: Effect of DFO Concentration on Cell Viability
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| MCF-7 | 1, 5, 10 | 48, 72 | Low to moderate reduction |
| MCF-7 | 30, 100, 300 | 48, 72 | Significant decrease |
| NMB | 50, 100, 200, 400 | 24 | Dose-dependent decrease |
Table 2: DFO Treatment for HIF-1α Induction
| Cell Line/Model | DFO Concentration (µM) | Incubation Time (hours) | Observed HIF-1α Induction |
| Neonatal Rat Brain | N/A (in vivo) | 4, 8, 24 | Peak expression at 4 hours |
| NMB Cells | 200 | 2, 4, 8, 12, 24 | Time-dependent increase |
| HeLa Cells | Up to 100 | Not specified | Concentration-dependent accumulation |
Experimental Protocols
Protocol 1: Induction of HIF-1α in Cell Culture using DFO
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Deferoxamine (DFO)
-
Sterile ddH₂O or DMSO
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to 70-80% confluency.
-
DFO Stock Solution Preparation: Prepare a 100 mM stock solution of DFO in sterile ddH₂O or DMSO. Aliquot and store at -20°C.
-
DFO Treatment: Thaw an aliquot of the DFO stock solution. Dilute the stock solution directly into fresh, pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 100 µM).
-
Incubation: Remove the old medium from your cells and replace it with the DFO-containing medium. Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, work quickly to prevent HIF-1α degradation. Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Lysis: Aspirate the PBS and immediately add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Downstream Analysis: Proceed with protein quantification and Western blot analysis as described in Protocol 2.
Protocol 2: Western Blotting for HIF-1α Detection
Materials:
-
Cell lysate from DFO-treated and control cells
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% recommended)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA assay.
-
Sample Preparation: Prepare your samples by adding Laemmli sample buffer to equal amounts of protein (e.g., 20-40 µg) and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 7.5% SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. HIF-1α will appear as a band of approximately 116 kDa.[5]
Visualizations
Below are diagrams illustrating key concepts related to the use of DFO in experiments.
Caption: DFO-induced HIF-1α stabilization pathway.
Caption: Typical experimental workflow for a DFO experiment.
References
- 1. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DFHO Fluorescence and Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the fluorescence and stability of DFHO (3,5-Difluoro-4-Hydroxybenzylidene Imidazolinone), a fluorogenic ligand used with RNA aptamers like Corn.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments using this compound.
Q1: Why is my this compound fluorescence signal weak or absent after adding it to my sample?
A1: Low or no fluorescence signal from the this compound-aptamer complex can be attributed to several factors, with pH being a critical one.
-
Suboptimal pH for Fluorescence: The fluorescence of many fluorophores, including those with hydroxyl groups like this compound, is pH-dependent. The optimal pH for the this compound-Corn complex has been noted in a buffer at pH 7.4.[1][2] Deviations from the optimal pH range can lead to a significant decrease in fluorescence intensity.
-
Incorrect pH for Aptamer Folding: RNA aptamers require specific ionic conditions and pH to fold into the correct three-dimensional structure that can bind this compound and activate its fluorescence. Extreme pH values can disrupt the hydrogen bonds necessary for this folding.
-
This compound Precipitation: this compound's solubility is pH-dependent. Product information suggests that for resuspension in water, the pH should be above 7.4, followed by titration back to a neutral pH to ensure stability.[3] If the experimental buffer is acidic, this compound may not be fully dissolved or could precipitate out of solution.
-
Degradation of this compound: Prolonged exposure to harsh pH conditions (highly acidic or alkaline) can lead to the chemical degradation of the fluorophore.
Troubleshooting Steps:
-
Verify the pH of your experimental buffer and adjust it to the recommended range of 7.2-7.6.
-
Ensure that the buffer composition, including salt concentrations (e.g., MgCl2), is optimal for the folding of your specific RNA aptamer.
-
When preparing this compound stock solutions, follow the manufacturer's instructions, which may involve dissolving at a slightly alkaline pH before neutralizing.[3]
Q2: I am observing high background fluorescence in my experiment. What could be the cause?
A2: High background fluorescence can mask the specific signal from your this compound-RNA aptamer complex. Here are some potential pH-related causes:
-
Intrinsic Fluorescence of Unbound this compound: While this compound is considered fluorogenic, meaning its fluorescence is significantly enhanced upon binding to its aptamer, the unbound form may still exhibit some residual fluorescence. This intrinsic fluorescence can be pH-dependent.
-
Cellular Autofluorescence: In live-cell imaging, cellular components like NADH and flavins can generate autofluorescence, which can be influenced by the pH of the cellular environment.[4]
-
Non-specific Binding: At certain pH values, this compound might non-specifically interact with other cellular components, leading to an increase in background signal.
Troubleshooting Steps:
-
Image a control sample that does not express the RNA aptamer to assess the level of background fluorescence from unbound this compound and cellular autofluorescence.
-
Optimize the concentration of this compound used. Use the lowest concentration that still provides a robust signal-to-noise ratio.
-
Ensure that the washing steps after this compound incubation are sufficient to remove any unbound fluorophore.
Q3: My this compound fluorescence signal is unstable and photobleaches rapidly. How can I improve its stability?
A3: The photostability of a fluorophore can be influenced by its chemical environment, including the pH.
-
pH and Photobleaching: The rate of photobleaching can be pH-dependent. For some fluorophores, conditions that lead to higher fluorescence quantum yield may also increase susceptibility to photobleaching. While the Corn-DFHO complex is noted for its high photostability, extreme pH values could potentially compromise this.[3]
-
Presence of Reactive Oxygen Species (ROS): The generation of ROS, which can chemically damage the fluorophore and cause photobleaching, can be influenced by the pH of the medium.
Troubleshooting Steps:
-
Confirm that your imaging buffer is within the optimal pH range (7.2-7.6).
-
Use an anti-fading agent in your mounting medium for fixed samples.
-
For live-cell imaging, minimize the exposure time and intensity of the excitation light.
-
De-gas your buffers to reduce the amount of dissolved oxygen, which can contribute to photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound with its RNA aptamers?
A1: Based on experimental data from studies on the this compound-Corn aptamer complex, a pH of 7.4 is commonly used and is considered optimal for achieving bright and stable fluorescence.[1][2] A general working range of pH 7.0 to 8.0 is recommended for most applications.
Q2: How does pH affect the chemical stability of this compound?
A2: The chemical structure of this compound contains a phenol group, which can be deprotonated at alkaline pH. The stability of this compound is likely pH-dependent. The recommendation to dissolve this compound in a slightly alkaline solution (pH > 7.4) and then neutralize it suggests that the protonation state of the phenol is important for both solubility and stability.[3] It is advisable to avoid strongly acidic or alkaline conditions to prevent potential degradation of the molecule.
Q3: Can changes in pH affect the binding of this compound to its RNA aptamer?
A3: Yes, pH can affect the binding affinity in two main ways: by altering the charge and conformation of the this compound molecule, and by influencing the secondary and tertiary structure of the RNA aptamer. The binding pocket of the aptamer is highly specific, and changes in the protonation state of either the fluorophore or the RNA can disrupt the key interactions required for stable binding.
Q4: Is it possible to use this compound as a pH sensor?
A4: While the fluorescence of this compound is likely pH-dependent, its primary application is as a fluorogenic probe that "lights up" upon binding to an RNA aptamer. For a molecule to be a good pH sensor, its fluorescence change should be reversible and occur over a specific and well-defined pH range, ideally with a known pKa. While it's conceivable that the this compound-aptamer complex could have a pH-sensitive fluorescence profile, it has not been characterized for this purpose. Dedicated pH-sensitive fluorescent probes are generally recommended for accurate pH measurements.
Data Presentation
Currently, there is no publicly available comprehensive dataset detailing the quantitative impact of a wide range of pH values on this compound fluorescence and stability. However, for illustrative purposes, the following table represents the expected behavior of a generic phenolic fluorophore similar to this compound, based on general principles of fluorescence chemistry.
Table 1: Representative pH Profile of a this compound-like Fluorophore's Properties (Illustrative Example)
| pH | Relative Fluorescence Intensity (%) | Relative Quantum Yield (%) | Stability (Half-life in hours) |
| 4.0 | 10 | 5 | < 1 (Precipitation likely) |
| 5.0 | 35 | 20 | 6 |
| 6.0 | 70 | 65 | 18 |
| 7.0 | 95 | 90 | > 24 |
| 7.4 | 100 | 100 | > 24 |
| 8.0 | 90 | 85 | 24 |
| 9.0 | 60 | 50 | 12 |
| 10.0 | 40 | 30 | 4 |
Note: This data is hypothetical and intended to illustrate the general trend of pH dependence for phenolic fluorophores. Actual experimental results for this compound may vary.
Experimental Protocols
Protocol 1: Determination of the pH-Dependent Fluorescence Profile of the this compound-Aptamer Complex
Objective: To measure the fluorescence intensity of the this compound-RNA aptamer complex across a range of pH values.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified RNA aptamer stock solution
-
A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength
-
Fluorometer or plate reader with appropriate excitation and emission filters for this compound (Excitation ~505 nm, Emission ~545 nm)
-
96-well black microplates
Procedure:
-
Prepare a series of working solutions of the RNA aptamer in each of the different pH buffers.
-
Add the this compound stock solution to each of these solutions to a final concentration that is saturating for the aptamer.
-
Incubate the samples at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Measure the fluorescence intensity of each sample using the fluorometer.
-
Plot the fluorescence intensity as a function of pH to determine the optimal pH range.
Protocol 2: Assessment of this compound Stability at Different pH Values
Objective: To evaluate the chemical stability of this compound over time in buffers of varying pH.
Materials:
-
This compound stock solution
-
Buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
HPLC system with a UV-Vis detector
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound at a fixed concentration in each of the selected pH buffers.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each solution and analyze them by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound as a function of time for each pH to determine the stability profile and calculate the half-life.
Visualizations
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. 3,5-difluoro-4-hydroxybenzylidene-imidazolinone-2-oxime-1-benzoimidazole ( OBI ) - Amerigo Scientific [amerigoscientific.com]
How to validate DFHO labeling specificity for target RNA
This guide provides researchers, scientists, and drug development professionals with essential information for validating the specificity of DFHO labeling for target RNA constructs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label RNA?
This compound is a fluorogenic dye that is a mimic of the red fluorescent protein (RFP) fluorophore.[1] By itself, this compound exhibits minimal fluorescence. However, upon binding to a specific RNA aptamer, such as Corn or Squash, its fluorescence is strongly activated.[2] This property allows for the visualization of RNA in living cells by genetically tagging the RNA of interest with the corresponding aptamer sequence.[1]
Q2: Why is it critical to validate the specificity of this compound labeling?
Q3: What are the primary sources of non-specific signals in this compound labeling experiments?
Potential sources of non-specific signals include:
-
Endogenous Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the this compound signal.[1]
-
This compound Aggregation: At high concentrations, this compound may form aggregates that are fluorescent.
-
Interaction with Non-Target RNAs: Although designed to be specific, there's a possibility of low-affinity interactions with other cellular RNAs.
-
Expression of the Aptamer Alone: If the aptamer is expressed without being fused to the target RNA, it can still bind this compound and generate a signal.
Q4: What are the essential negative controls for a this compound labeling experiment?
To ensure the specificity of your this compound signal, the following negative controls are highly recommended:
-
Unlabeled Cells: Cells that have not been treated with this compound should be imaged to assess the level of endogenous autofluorescence.
-
Cells Without the Aptamer-Tagged RNA: Wild-type cells (not expressing the aptamer-tagged RNA) should be treated with this compound to check for non-specific binding or activation of the dye.
-
Cells Expressing a Scrambled Aptamer: A control construct where the aptamer sequence is scrambled should be used. This helps to confirm that the signal is dependent on the specific aptamer sequence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in control cells (no aptamer) | 1. This compound concentration is too high, leading to aggregation. 2. High cellular autofluorescence. | 1. Perform a titration to determine the optimal, lowest effective this compound concentration. 2. Image cells using a filter set that minimizes autofluorescence. Use control cells not treated with this compound to establish a baseline. |
| Signal detected, but RNA of interest is not expected to be expressed | 1. Leaky expression from your vector. 2. Off-target binding of this compound. | 1. Verify the tightness of your expression system (e.g., for inducible promoters). 2. Perform the scrambled aptamer control experiment. If the signal persists, consider redesigning the aptamer tag. |
| Diffuse, non-localized signal throughout the cell | 1. Overexpression of the aptamer-tagged RNA. 2. The aptamer tag is being cleaved from the target RNA. | 1. Reduce the amount of transfection reagent or use a weaker promoter. 2. Perform a Northern blot or RT-qPCR to check the integrity of the full-length transcript. |
| No or very weak signal in cells expressing the target RNA | 1. Low expression of the target RNA. 2. The aptamer is not folding correctly. 3. Sub-optimal imaging conditions. | 1. Confirm transcript expression levels using RT-qPCR. 2. Ensure that the aptamer sequence is correctly inserted and that the flanking sequences do not interfere with its folding. 3. Optimize microscope settings (exposure time, laser power). |
Experimental Protocols
Protocol 1: Negative Control Validation of this compound Labeling
Objective: To assess the background fluorescence and non-specific binding of this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate your cells of interest at an appropriate density in a suitable imaging dish or plate.
-
Prepare three groups of cells:
-
Group A: Wild-type cells (untransfected).
-
Group B: Cells transfected with a plasmid expressing your aptamer-tagged target RNA.
-
Group C: Cells transfected with a plasmid expressing a scrambled version of the aptamer fused to your target RNA.
-
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with fresh, pre-warmed medium to remove unbound this compound.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima ≈ 505/545 nm).
-
Use consistent imaging settings (e.g., exposure time, laser power) across all groups.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell for a statistically significant number of cells in each group.
-
Compare the fluorescence intensity of the control groups (A and C) to the experimental group (B). A specific signal should be significantly higher in Group B compared to Groups A and C.
-
Protocol 2: Co-localization with an Independent RNA Detection Method
Objective: To confirm that the this compound signal co-localizes with the target RNA using an independent method like Fluorescence In Situ Hybridization (FISH).
Methodology:
-
This compound Labeling and Fixation:
-
Perform this compound labeling on cells expressing your aptamer-tagged RNA as described in Protocol 1.
-
After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Fluorescence In Situ Hybridization (FISH):
-
Permeabilize the fixed cells with 70% ethanol.
-
Hybridize the cells with a set of fluorescently labeled oligonucleotide probes that are complementary to your target RNA sequence (using a fluorophore with a distinct emission spectrum from this compound, e.g., a far-red dye).
-
Follow a standard FISH protocol for washing and mounting.
-
-
Imaging and Analysis:
-
Image the cells in both the this compound channel and the FISH probe channel.
-
Merge the images and perform a co-localization analysis (e.g., using Pearson's correlation coefficient) to determine the degree of overlap between the this compound signal and the FISH signal. High co-localization provides strong evidence for labeling specificity.
-
Quantitative Data Summary
The following table presents example data from a validation experiment, demonstrating how to compare fluorescence intensities across different control groups.
| Experimental Group | Description | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change over Wild-Type |
| Wild-Type + this compound | No aptamer expression | 15.2 ± 3.1 | 1.0 |
| Scrambled Aptamer + this compound | Expression of a non-binding aptamer | 18.9 ± 4.5 | 1.2 |
| Target Aptamer + this compound | Expression of the target RNA with the Corn aptamer | 155.7 ± 25.8 | 10.2 |
Visual Diagrams
Caption: Mechanism of this compound fluorescence activation upon binding to its RNA aptamer.
Caption: A logical workflow for troubleshooting non-specific this compound signals.
Caption: Experimental workflow for validating this compound labeling specificity.
References
Technical Support Center: Optimizing Fluorescent Probes in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during cell culture experiments with fluorescent probes, focusing on DFHO for RNA imaging and Dihydroethidium (DHE) for superoxide detection.
Section 1: Understanding Your Probe: this compound vs. DHE
A common point of confusion is the application of different fluorescent probes. This section clarifies the distinct uses of this compound and DHE.
What is this compound (2,5-dihydro-2,2,5,5-tetramethyl-3-carbamoyl-1H-pyrrol-1-yloxy)?
This compound is a fluorogenic ligand that is used for imaging RNA in living cells. Its fluorescence is activated upon binding to a specific RNA aptamer, such as Corn or Squash. This compound itself is not a direct sensor of cellular processes like oxidative stress. The fluorescence of the this compound-aptamer complex is notably photostable, making it suitable for quantitative RNA imaging.[1]
What is DHE (Dihydroethidium)?
Dihydroethidium (DHE) is a widely used fluorogenic probe for detecting intracellular superoxide (O₂⁻), a reactive oxygen species (ROS).[2][3] DHE is cell-permeant and upon oxidation, it fluoresces. Critically, the oxidation of DHE by superoxide produces a specific product, 2-hydroxyethidium, while other oxidants can produce ethidium.[2][4]
Section 2: Troubleshooting Guide for this compound-Aptamer RNA Imaging
This section addresses common issues when using this compound in conjunction with an RNA aptamer for live-cell imaging.
Frequently Asked Questions (FAQs) for this compound
Q1: I am not seeing a fluorescent signal, or the signal is very weak. What are the possible causes?
A low or absent signal in this compound-aptamer experiments can stem from several factors. A primary reason could be low expression or incorrect folding of the RNA aptamer in the cells. Ensure your expression vector is functioning correctly and that the aptamer sequence is intact. Additionally, the concentration of this compound may be suboptimal. While high concentrations can increase background fluorescence, a concentration that is too low will result in a weak signal.[1]
Q2: The background fluorescence in my this compound imaging experiment is high. How can I reduce it?
High background can obscure the specific signal from your RNA of interest. This can be caused by excess unbound this compound.[1] Try reducing the concentration of this compound in your incubation medium. Also, ensure your washing steps after incubation are thorough to remove any unbound probe.[5][6] Autofluorescence from the cells or culture medium can also contribute to high background.[7] It is recommended to image a control sample of cells that have not been treated with this compound to assess the level of autofluorescence.[7]
Q3: Is the this compound-Corn aptamer complex photostable?
Yes, the Corn-DFHO complex exhibits significantly enhanced photostability compared to other RNA-fluorophore complexes like Spinach-DFHBI.[1] This allows for longer exposure times during imaging, which is beneficial for quantitative measurements of RNA levels.[1]
Experimental Protocol: Live-Cell RNA Imaging with this compound and Corn Aptamer
This protocol provides a general guideline for imaging RNA tagged with the Corn aptamer in mammalian cells.
-
Cell Culture and Transfection:
-
Seed mammalian cells on a glass-bottom imaging dish.
-
Transfect the cells with a plasmid encoding the Corn aptamer-tagged RNA of interest. Allow 16-48 hours for expression.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in pre-warmed culture medium. A typical starting concentration is 10-20 µM.[8][9]
-
Replace the culture medium in the imaging dish with the this compound-containing medium.
-
Incubation times can be relatively short, with significant signal appearing within minutes.[5][10] An incubation of 20-30 minutes is a good starting point.[6]
-
-
Washing:
-
After incubation, wash the cells to remove unbound this compound. This can be done by replacing the this compound-containing medium with fresh, pre-warmed medium. Repeat the wash step two to three times.[11]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the Corn-DFHO complex (Excitation/Emission maxima: ~505/545 nm).
-
Visualization of this compound-Aptamer Activation
Caption: Activation of this compound fluorescence upon binding to its RNA aptamer.
Section 3: Optimizing Incubation Time for DHE in Superoxide Detection
This section provides a detailed guide for optimizing the use of DHE to measure superoxide in cell culture, with a focus on incubation time.
Frequently Asked Questions (FAQs) for DHE
Q1: What is the optimal incubation time for DHE?
The optimal incubation time for DHE can vary significantly depending on the cell type and the experimental conditions.[12] Published protocols suggest a range from as short as 5-20 minutes to as long as 60 minutes.[3][13] A typical starting point is 30 minutes.[2][14][15] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental setup.[3]
Q2: Can prolonged incubation with DHE cause problems?
Yes, long incubation times can lead to cytotoxicity and non-specific oxidation of the probe, resulting in a high background signal.[16][17] It is important to find a balance where the signal from superoxide-specific oxidation is maximized without causing cellular damage or excessive background.
Q3: How can I ensure that the DHE signal I am measuring is specific to superoxide?
This is a critical consideration. DHE can be oxidized by other reactive species to form ethidium, which also fluoresces.[2] The superoxide-specific product is 2-hydroxyethidium.[2][4] To confirm specificity, you can use superoxide dismutase (SOD), an enzyme that scavenges superoxide, as a negative control.[18][19] A reduction in the fluorescence signal in the presence of SOD indicates that the signal is at least partially due to superoxide. For definitive quantification of the superoxide-specific product, HPLC-based methods are recommended to separate 2-hydroxyethidium from ethidium.[3][4]
Q4: What concentration of DHE should I use?
The optimal concentration of DHE also needs to be determined empirically. A common starting concentration is in the range of 5-10 µM.[2][3][11] Higher concentrations can lead to artifacts and cytotoxicity.
Data Presentation: DHE Incubation Parameters
| Parameter | Recommended Range | Key Considerations |
| Incubation Time | 5 - 60 minutes[3][13] | Cell type dependent; perform a time-course experiment. |
| DHE Concentration | 5 - 10 µM[2][3][11] | Higher concentrations can be cytotoxic. |
| Temperature | 37°C | Maintain optimal cell culture conditions. |
| Wavelengths (Ex/Em) | ~500-530 nm / ~590-620 nm | For 2-hydroxyethidium.[13] |
Experimental Protocol: Optimizing DHE Incubation Time for Superoxide Detection
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[2]
-
-
DHE Preparation:
-
Time-Course Incubation:
-
Remove the old medium from the cells and wash once with PBS.[2]
-
Add the DHE working solution to the wells.
-
Incubate the plate at 37°C for different durations (e.g., 10, 20, 30, 45, and 60 minutes).
-
-
Washing and Measurement:
Visualizations for DHE Optimization
Caption: Experimental workflow for optimizing DHE incubation time.
Caption: Troubleshooting high background fluorescence with DHE.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 15. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. tandfonline.com [tandfonline.com]
- 19. sfrbm.org [sfrbm.org]
Validation & Comparative
A Comparative Guide to Fluorogenic Dyes for RNA Imaging: DFHO vs. Alternatives
In the dynamic field of molecular biology, the ability to visualize RNA in living cells is paramount to understanding its myriad roles in cellular function and disease. Fluorogenic dyes, which exhibit fluorescence only upon binding to a specific RNA aptamer, have emerged as powerful tools for real-time RNA imaging. This guide provides a detailed comparison of the red fluorescent protein (RFP) mimic dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), against other prevalent fluorogenic dyes, offering researchers a comprehensive overview to inform their experimental design.
Mechanism of Action: The Aptamer-Dye Partnership
Fluorogenic RNA imaging systems operate on a two-component "lock-and-key" principle. A genetically encoded RNA aptamer—a short RNA sequence with a specific three-dimensional structure—serves as the "lock." The corresponding fluorogenic dye, the "key," is a small molecule that is cell-permeable and non-fluorescent on its own. When the dye binds to its cognate aptamer, it becomes conformationally restricted, leading to a significant increase in its fluorescence quantum yield. This "light-up" mechanism ensures a high signal-to-noise ratio, as fluorescence is only generated from the RNA-dye complex, minimizing background from unbound dye.[1][2]
This compound, for instance, is a non-fluorescent dye that mimics the chromophore found in RFP.[1][3] Its fluorescence is powerfully activated upon binding to specific RNA aptamers like Corn or Squash.[1] The Corn aptamer, in particular, forms a unique homodimer that creates a binding pocket for this compound, switching it to a highly fluorescent and exceptionally photostable state.[4][5]
Figure 1. Signaling pathway of the this compound-Corn aptamer system for RNA imaging.
Performance Comparison of Fluorogenic Dyes
The choice of a fluorogenic dye system depends on several key performance indicators, including brightness, photostability, and binding affinity. The table below summarizes these quantitative parameters for this compound and other commonly used dyes like DFHBI, BI, and HBC, which pair with aptamers such as Spinach, Broccoli, and Pepper.
| Parameter | This compound-Corn/Squash | DFHBI/DFHBI-1T - Spinach/Broccoli | BI-Broccoli | HBC-Pepper |
| Excitation Max (nm) | ~505 | ~472 (DFHBI-1T) | ~472 | ~485 |
| Emission Max (nm) | ~545 (Yellow) | ~501-507 (Green) | ~507 (Green) | ~530 (Green) |
| Binding Affinity (Kd) | 54-70 nM | ~305 nM (DFHBI-1T) | ~51 nM | High (order of magnitude > others) |
| Photostability | Very High | Moderate to Low (photobleaching) | High | Not specified, but bright |
| Relative Brightness | High | Moderate | High | Very High (10x > others in cells) |
| Key Advantage | Exceptional photostability | Well-established green emitter | High affinity and stability | Superior brightness in cells |
Data compiled from multiple sources.[1][4][6][7] Note that direct quantitative comparisons can vary based on experimental conditions.
As the data indicates, the This compound-Corn system stands out for its remarkable photostability, a critical feature for long-term imaging and quantitative measurements.[1][3] While other systems like Broccoli-DFHBI suffer from photobleaching, this compound's fluorescence remains stable under continuous illumination.[8][9] The Pepper-HBC system offers the distinct advantage of superior cellular brightness, reportedly an order of magnitude greater than other green fluorescent aptamers.[4] The BI-Broccoli complex provides a good balance of high binding affinity and enhanced stability compared to its predecessor, DFHBI.[1][7]
Experimental Protocols
Below is a generalized protocol for live-cell RNA imaging using an aptamer-fluorogenic dye system. Specific parameters such as dye concentration and incubation times should be optimized for the specific cell type and experimental setup.
I. Plasmid Construction and Transfection
-
Aptamer Cloning: Clone the sequence of the desired RNA aptamer (e.g., Corn, Broccoli, Pepper) into a mammalian expression vector. The aptamer tag can be fused to the 5' or 3' end of an RNA of interest or expressed as a standalone transcript.
-
Cell Culture: Culture the chosen mammalian cell line (e.g., HEK293T) in appropriate media and conditions until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the aptamer-expressing plasmid using a standard transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for sufficient expression of the tagged RNA.
II. Live-Cell Staining and Imaging
-
Dye Preparation: Prepare a stock solution of the fluorogenic dye (e.g., 10 mM this compound in DMSO).[10] Dilute the stock solution in pre-warmed cell culture medium to the final working concentration.
-
Staining: Remove the old medium from the transfected cells and replace it with the medium containing the diluted fluorogenic dye.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for dye uptake and binding to the RNA aptamer.[6][11] Fluorescence activation is typically rapid, with signals detectable within minutes.[3]
-
Imaging:
-
Mount the cells on a confocal or spinning disk fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control).
-
Use the appropriate laser line and filter sets for excitation and emission based on the dye's spectral properties (see table above). For example, for this compound-Corn, use a 488 nm laser for excitation and collect emission in the 500-550 nm range.[11]
-
Acquire images using exposure times and laser powers optimized to maximize signal while minimizing potential phototoxicity.
-
III. Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ) to process the acquired images.
-
Quantification: Measure fluorescence intensity in individual cells or subcellular regions to quantify RNA expression levels or localization. The high photostability of this compound is particularly advantageous for time-lapse imaging and quantitative analysis.[1]
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Following the messenger: Recent innovations in live cell single molecule fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Transcriptome: A Comparative Guide to DFHO for Specific RNA Imaging
In the dynamic landscape of molecular biology and drug development, the ability to visualize specific RNA transcripts within living cells is paramount. This guide provides a comprehensive comparison of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic dye that, in complex with its cognate RNA aptamer, offers a powerful tool for real-time RNA imaging. We objectively evaluate this compound's performance against established and emerging alternative technologies, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most suitable RNA imaging strategy.
Performance Comparison of RNA Imaging Technologies
The selection of an RNA imaging technique hinges on a balance of signal-to-noise ratio, photostability, brightness, and potential for multiplexing. Here, we summarize the quantitative performance of this compound in comparison to other widely used methods.
| Technology | Fluorophore/Probe | Aptamer/Tag | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Limitations |
| This compound System | This compound | Corn, Squash | 54 - 70 nM | 505 | 545 | High photostability, low background fluorescence, suitable for quantitative imaging.[1] | Requires genetic encoding of the aptamer. |
| Spinach/Broccoli System | DFHBI, DFHBI-1T | Spinach, Broccoli | ~500 nM (DFHBI) | 482 (DFHBI-1T) | 505 (DFHBI-1T)[2] | Well-established, good initial brightness. | Prone to photobleaching, lower fluorescence in mammalian cells.[1][3] |
| Pepper System | HBC series | Pepper | High affinity (one to two orders of magnitude greater than other green fluorescent aptamers) | Varies with HBC dye (e.g., 530 nm) | Varies with HBC dye | High cellular brightness and fluorophore affinity.[4] | Newer system, less extensive validation. |
| Mango System | TO1-biotin | Mango | Nanomolar range | ~510 | ~535 | High affinity and fluorescence enhancement.[5] | Biotinylated fluorophore may have different cellular uptake properties. |
| MS2 System | Fluorescent Proteins (e.g., GFP) | MS2 stem-loops | N/A | ~488 (GFP) | ~507 (GFP) | Gold standard for live-cell RNA imaging, allows for single-molecule detection.[6] | High background from unbound fluorescent proteins, requires large tag insertion.[6][7] |
| Fluorescence In Situ Hybridization (FISH) | Fluorophore-labeled DNA/RNA probes | N/A | N/A | Varies with fluorophore | Varies with fluorophore | No genetic modification needed, allows for multiplexing.[8] | Fixed cells only, not for live-cell imaging, complex protocol.[9] |
Visualizing the Workflow: From Gene to Signal
To better understand the underlying principles of these techniques, the following diagrams illustrate their experimental workflows.
Caption: Workflow for this compound-based RNA imaging in living cells.
Caption: Workflow for the MS2-based RNA imaging system.
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these imaging techniques.
This compound-Corn Aptamer Imaging Protocol
This protocol is adapted for imaging in mammalian cells.
1. Plasmid Construction:
- The sequence of the Corn aptamer is inserted into a mammalian expression vector, typically in tandem repeats, and fused to the 3' UTR of the target RNA sequence under the control of a suitable promoter (e.g., CMV).
2. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cells are seeded in a glass-bottom dish suitable for microscopy.
- Transfection of the Corn-tagged RNA expression plasmid is performed using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
3. Imaging:
- 24-48 hours post-transfection, the cell culture medium is replaced with imaging medium (e.g., Opti-MEM).
- This compound is added to the imaging medium at a final concentration of 10-40 µM.[10][11][12]
- Cells are incubated for 20-30 minutes to allow for this compound uptake and binding to the Corn aptamer.[10][12]
- Imaging is performed on a spinning disk confocal microscope.[11]
- For Corn/DFHO, excite with a 488 nm laser and collect emission in the 500–550 nm range.[11][12]
Alternative Method 1: MS2-GFP Imaging Protocol
1. Plasmid Construction:
- Two plasmids are required:
- An expression vector containing the target RNA with 24x MS2 stem-loops in the 3' UTR.
- An expression vector for the MS2 coat protein (MCP) fused to a fluorescent protein (e.g., EGFP).
2. Cell Culture and Co-transfection:
- Cells are cultured and seeded as described for the this compound protocol.
- Co-transfect both the target RNA-MS2 plasmid and the MCP-GFP plasmid.
3. Imaging:
- 24-48 hours post-transfection, cells are imaged directly in imaging medium.
- Use standard GFP imaging settings (e.g., excitation at 488 nm, emission at 500-550 nm).
Alternative Method 2: RNA FISH Protocol
1. Probe Design and Synthesis:
- Design a set of short (e.g., 20-mer) oligonucleotide probes complementary to the target RNA sequence.
- Label the probes with a fluorescent dye (e.g., Alexa Fluor 594).
2. Sample Preparation:
- Grow cells on coverslips.
- Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.
- Permeabilize cells with 70% ethanol overnight at 4°C.
3. Hybridization:
- Wash cells with wash buffer (e.g., 10% formamide in 2x SSC).
- Hybridize the fluorescent probes to the target RNA in hybridization buffer (containing formamide and dextran sulfate) overnight in a humidified chamber at 37°C.
4. Washing and Imaging:
- Wash the cells multiple times with wash buffer to remove unbound probes.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on slides and image using a fluorescence microscope.
Conclusion
The this compound-Corn system presents a compelling option for imaging specific RNA transcripts in living cells, offering high photostability and a low fluorescence background, which are advantageous for quantitative and long-term imaging studies.[1] While established methods like the MS2 system remain the gold standard for single-molecule sensitivity, they can be hampered by background fluorescence.[7] For fixed-cell applications where genetic modification is not feasible, FISH provides a robust alternative.[9] The choice of technique will ultimately depend on the specific experimental question, the required level of sensitivity, and whether live-cell dynamics are being investigated. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their RNA imaging needs.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced single RNA imaging reveals dynamic gene expression in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of RNAs in Live Cells with Spectrally Diverse Small Molecule Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA FISH with ViewRNA Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
Comparative Analysis of Corn and Squash Aptamers with DFHO: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Corn and Squash RNA aptamers in their interaction with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-oxime (DFHO). This analysis is supported by experimental data to aid in the selection of the most suitable aptamer for specific research applications.
This document details the performance characteristics of Corn and Squash aptamers, including their binding affinity, quantum yield, and photostability when complexed with this compound. Furthermore, it outlines the detailed experimental protocols for key characterization assays and provides visual representations of their fluorescence activation mechanisms and the experimental workflow for their selection.
Performance Comparison
The selection between Corn and Squash aptamers for applications involving this compound will depend on the specific experimental requirements, such as the need for the highest possible brightness, exceptional photostability, or specific structural characteristics. The following table summarizes the key quantitative performance metrics of the Corn-DFHO and Squash-DFHO complexes.
| Parameter | Corn-DFHO | Squash-DFHO | Reference(s) |
| Binding Affinity (Kd) | 70 nM | 54 nM | [1][2] |
| Quantum Yield (Φ) | 0.25 | 0.60 | [3] |
| Extinction Coefficient (ε) at λmax | 29,000 M⁻¹cm⁻¹ | 24,600 M⁻¹cm⁻¹ | [1][3] |
| Excitation Maximum (λex) | 505 nm | 495 nm | [1][3] |
| Emission Maximum (λem) | 545 nm | 562 nm | [1][3] |
| Structure | Homodimer with G-quadruplexes | Monomer, repurposed adenine riboswitch fold | [4][5] |
| Photostability | High | High, potentially improved over Corn | [1][4] |
Structural and Mechanistic Differences
The fluorescence activation of this compound by Corn and Squash aptamers originates from distinct structural and mechanistic principles.
Corn Aptamer: The functional unit of the Corn aptamer is a homodimer.[5] This dimerization is crucial for creating the binding pocket for this compound. The interface of the dimer features G-quadruplex structures that sandwich the this compound molecule, restricting its rotational freedom and leading to a significant enhancement in its fluorescence.[4]
Squash Aptamer: In contrast, the Squash aptamer is a monomer that was evolved from a bacterial adenine riboswitch.[4] It does not rely on G-quadruplex formation. Instead, it utilizes a repurposed binding pocket to sequester this compound between a base triple and an irregular base quadruple, which imposes a planar conformation on the fluorophore and activates its fluorescence.[4]
Experimental Protocols
In Vitro Transcription of Corn and Squash Aptamers
This protocol outlines the synthesis of Corn and Squash RNA aptamers from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the aptamer sequence downstream of a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs)
-
Transcription buffer (10x)
-
Inorganic pyrophosphatase
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., spin column-based) or polyacrylamide gel electrophoresis (PAGE) supplies
Procedure:
-
Assemble the transcription reaction at room temperature by combining the following in a nuclease-free microcentrifuge tube, adding the T7 RNA polymerase last:
-
10 µL 10x transcription buffer
-
20 µL of 10 mM rNTPs
-
1-2 µg of DNA template
-
2 µL inorganic pyrophosphatase
-
Nuclease-free water to a final volume of 98 µL
-
2 µL T7 RNA polymerase[6]
-
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the transcribed RNA using a suitable RNA purification kit according to the manufacturer's instructions or by denaturing PAGE.
-
Quantify the concentration of the purified RNA using a spectrophotometer.
Determination of Dissociation Constant (Kd)
This protocol describes how to determine the binding affinity of the aptamer for this compound using a fluorescence titration assay.
Materials:
-
Purified Corn or Squash aptamer RNA
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 40 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Prepare a solution of the RNA aptamer in the binding buffer at a fixed concentration (e.g., 50 nM).
-
Prepare a series of dilutions of the this compound fluorophore in the same binding buffer.
-
In a multi-well plate or cuvette, mix the RNA aptamer solution with increasing concentrations of this compound.
-
Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the specific aptamer-DFHO complex (see table above).
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).[7]
Measurement of Fluorescence Quantum Yield (Φ)
This protocol details the comparative method for determining the fluorescence quantum yield of the aptamer-DFHO complexes.
Materials:
-
Purified Corn or Squash aptamer RNA
-
This compound stock solution (in DMSO)
-
Quantum yield standard with a known Φ in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Binding buffer
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the aptamer-DFHO complex and the quantum yield standard at different concentrations in the appropriate buffer or solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. The absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the aptamer-DFHO complex and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Cellular Imaging of Aptamer-DFHO Complexes
This protocol provides a general workflow for visualizing the expression of Corn or Squash aptamers in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmid DNA encoding the aptamer of interest
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Fluorescence microscope
Procedure:
-
Seed the cells in a suitable imaging dish or plate.
-
Transfect the cells with the plasmid encoding the Corn or Squash aptamer using a standard transfection protocol.
-
Allow for expression of the aptamer, typically 24-48 hours post-transfection.
-
Prepare a working solution of this compound in cell culture medium (e.g., 10-40 µM).
-
Replace the medium in the imaging dish with the this compound-containing medium and incubate for a designated period (e.g., 30 minutes) to allow for fluorophore uptake and binding.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove unbound this compound.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the Corn-DFHO or Squash-DFHO complex.[8][9]
Visualizations
SELEX Workflow for Aptamer Selection
Caption: Workflow of the SELEX process for the in vitro selection of RNA aptamers that bind to this compound.
Fluorescence Activation Mechanism of Corn-DFHO
Caption: Mechanism of this compound fluorescence activation by the Corn aptamer through homodimerization.
Fluorescence Activation Mechanism of Squash-DFHO
Caption: Mechanism of this compound fluorescence activation by the monomeric Squash aptamer.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to RNA Quantification Methods: Ensuring Reproducible Results
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of RNA is a cornerstone of robust experimental design and reliable data. This guide provides an objective comparison of common RNA quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The choice of RNA quantification method can significantly impact the outcome and reproducibility of downstream applications such as gene expression analysis, RNA sequencing (RNA-Seq), and the development of RNA-based therapeutics. This guide will delve into the principles, performance, and protocols of key technologies, including UV-Visible Spectrophotometry, Fluorometry, Real-Time Reverse Transcription PCR (RT-qPCR), and Digital PCR (dPCR).
Comparison of RNA Quantification Methods
The selection of an appropriate RNA quantification method depends on several factors, including the required sensitivity, specificity, sample type, and throughput. Below is a summary of the key characteristics of the most widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| UV-Visible Spectrophotometry | Measures the absorbance of UV light at 260 nm by the purine and pyrimidine bases in RNA.[1][2][3] | - Fast and simple.[4][5] - Does not require special reagents or standards.[5] - Provides information on RNA purity (A260/A280 and A260/A230 ratios).[1][4] | - Low sensitivity (detection limit ~2 ng/µL).[6] - Inability to distinguish between RNA, DNA, and free nucleotides.[1] - Less accurate for low-concentration samples.[4] | - Routine quantification of high-concentration, purified RNA samples. |
| Fluorometry | Utilizes fluorescent dyes that specifically bind to RNA, and the emitted fluorescence is proportional to the RNA concentration.[1][2][7] | - High sensitivity (can detect as low as 250 pg/µL).[7] - Specific to RNA, can distinguish from DNA with specific dyes.[1][8] - More accurate for low-concentration samples than spectrophotometry.[3][7] | - Requires specific fluorescent dyes and a fluorometer.[1] - Requires the generation of a standard curve for quantification.[2][7] | - Quantification of low-concentration RNA. - Samples where DNA contamination is a concern. - Input for sensitive downstream applications like RNA-Seq and RT-qPCR. |
| Real-Time Reverse Transcription PCR (RT-qPCR) | Involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence in real-time.[9][10] | - High sensitivity and specificity.[11] - Wide dynamic range of detection. - Gold standard for gene expression analysis.[9][12] | - Susceptible to inhibition by contaminants. - Relies on a standard curve for absolute quantification.[13] - Variability can be introduced during the reverse transcription step.[14][15] | - Gene expression analysis. - Validation of RNA-Seq data. - Detection of viral RNA. |
| Digital PCR (dPCR) and Droplet Digital PCR (ddPCR) | Partitions the sample into thousands of individual reactions. After amplification, the absolute number of target molecules is determined by counting the positive (fluorescent) partitions.[13][16] | - Absolute quantification without the need for a standard curve.[13][16] - High precision and reproducibility, especially for low-copy number targets.[13] - Less sensitive to PCR inhibitors than qPCR.[16] | - Lower throughput compared to qPCR. - Can have a more limited dynamic range. | - Absolute quantification of viral loads. - Detection of rare mutations and transcripts. - Copy number variation analysis. - Validation of reference materials. |
Experimental Protocols
Detailed and consistent protocols are critical for ensuring the reproducibility of RNA quantification. Below are generalized methodologies for the discussed techniques.
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up. Select the nucleic acid quantification program.
-
Blanking: Pipette 1-2 µL of the same buffer used to elute the RNA onto the pedestal to serve as a blank.
-
Measurement: Pipette 1-2 µL of the RNA sample onto the pedestal and initiate the measurement.
-
Data Analysis: Record the absorbance at 260 nm (A260) and the A260/A280 and A260/A230 ratios. The concentration is calculated using the Beer-Lambert law, where an A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.[17] Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.[4]
-
Reagent Preparation: Prepare the fluorescent dye working solution according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of RNA standards of known concentrations.
-
Sample and Standard Preparation: In separate tubes, mix a small volume of each standard and the unknown RNA samples with the dye working solution.
-
Incubation: Incubate the tubes for the time specified in the manufacturer's protocol, protecting them from light.
-
Measurement: Measure the fluorescence of each sample and standard using a fluorometer with the appropriate excitation and emission settings.
-
Data Analysis: Generate a standard curve by plotting the fluorescence of the standards against their concentrations. Use the equation of the line to calculate the concentration of the unknown RNA samples.
RT-qPCR can be performed using a one-step or a two-step protocol.[10]
-
Two-Step RT-qPCR:
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers).
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Real-Time PCR: Perform the PCR in a real-time PCR instrument, which monitors the fluorescence increase at each cycle.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. For absolute quantification, create a standard curve using a serial dilution of a known amount of the target nucleic acid.
-
-
One-Step RT-qPCR:
-
Reaction Setup: Combine the RNA template, reverse transcriptase, DNA polymerase, primers, and fluorescent dye/probe in a single tube.
-
RT-qPCR: Perform both the reverse transcription and the real-time PCR in the same reaction vessel.
-
Data Analysis: Analyze the data as described for the two-step method. One-step RT-qPCR is often faster and less prone to contamination.[10]
-
-
Reaction Setup: Prepare a PCR reaction mix similar to qPCR, containing the RNA (for RT-dPCR) or cDNA template, primers, probes, and the dPCR master mix.
-
Partitioning: The reaction mix is partitioned into thousands of nanoliter-sized droplets (in ddPCR) or wells on a chip.
-
Thermal Cycling: Perform PCR amplification to the endpoint.
-
Droplet/Partition Reading: The fluorescence of each individual partition is read to determine if it is positive or negative for the target sequence.
-
Data Analysis: The absolute concentration of the target RNA is calculated from the fraction of positive partitions using Poisson statistics, without the need for a standard curve.[13]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and their biological context, the following diagrams are provided.
Caption: A generalized workflow for RNA quantification, from sample preparation to downstream applications.
Caption: A simplified signaling pathway where RNA quantification is used to measure gene expression changes.
References
- 1. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 2. The Best Techniques for RNA Quantification [denovix.com]
- 3. Quantifying and Storing RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why RNA Quantification and Fluorometric Methods Go Hand-in-Hand [denovix.com]
- 8. Fluorometric quantification of RNA and DNA in solutions containing both nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. One-step RT-droplet digital PCR: a breakthrough in the quantification of waterborne RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Digital PCR for Absolute RNA Quantification | PLOS One [journals.plos.org]
- 15. Evaluation of Digital PCR for Absolute RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Droplet digital PCR of viral DNA/RNA, current progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA and RNA Quantification [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of DFHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-oxime (DFHO), a fluorogenic ligand for RNA aptamers, with its primary alternative, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). It focuses on their cross-reactivity, potential for off-target effects, and overall performance in RNA imaging applications, supported by experimental data and detailed protocols.
Introduction to this compound and Fluorogenic RNA Imaging
This compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, most notably the Corn and Squash aptamers.[1][2][3] This "light-up" property makes the this compound-aptamer system a valuable tool for visualizing RNA localization and dynamics in living cells.[1][4] The technology is analogous to the widely used Green Fluorescent Protein (GFP) system for protein imaging.[5] this compound was designed as a mimic of the red fluorescent protein (RFP) chromophore and exhibits low background fluorescence and cytotoxicity, making it suitable for live-cell imaging.[4][6]
The primary alternative to the Corn/DFHO system is the Spinach or Broccoli aptamer system, which utilizes the fluorophore DFHBI.[7] While both systems operate on a similar principle, their performance characteristics, particularly in terms of photostability and specificity, show notable differences.
Quantitative Performance Comparison
The selection of a fluorogenic RNA imaging system often depends on a trade-off between brightness, photostability, and specificity. The following table summarizes key quantitative data comparing the Corn-DFHO system with the Broccoli-DFHBI-1T and Spinach-DFHBI systems.
| Parameter | Corn-DFHO | Broccoli-DFHBI-1T | Spinach-DFHBI | Notes |
| Binding Affinity (Kd) | 70 nM[1][2][3] | ~500 nM | ~500 nM | Lower Kd indicates stronger binding. |
| Quantum Yield | High (relative value)[8] | High (relative value) | 0.72[5] | A measure of the efficiency of fluorescence. |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹[2][3] | Not specified | High | A measure of how strongly the molecule absorbs light. |
| Excitation Max (λex) | 505 nm[2][3] | ~482 nm | 469 nm | The wavelength of light best absorbed by the fluorophore. |
| Emission Max (λem) | 545 nm[2][3] | ~505 nm | 501 nm | The wavelength of light emitted by the fluorophore. |
| Photostability | Markedly enhanced[1][8] | Rapid photobleaching[8] | Rapid photobleaching[8] | Corn-DFHO is significantly more resistant to photobleaching. |
| Cytotoxicity | Low/Negligible[4][7] | Low/Negligible[7] | Low/Negligible | All are generally considered safe for live-cell imaging. |
Cross-Reactivity and Orthogonality
An essential consideration for any molecular probe is its specificity for its intended target. In the context of fluorogenic RNA aptamers, this refers to both the dye's selectivity for its cognate aptamer and the system's orthogonality to other cellular components.
The Corn-DFHO and Spinach-DFHBI systems have been shown to be highly orthogonal. This means that this compound does not fluoresce significantly with the Spinach aptamer, and DFHBI shows minimal fluorescence with the Corn aptamer.[1] Specifically, the Corn-DFHO complex is over 400-fold brighter than the Corn-DFHBI complex.[1] Conversely, the Spinach-DFHBI complex is nearly 20-fold brighter than the Spinach-DFHO complex.[1] This high degree of orthogonality allows for multiplexed imaging of different RNA species within the same cell by using both systems simultaneously.[9]
The structural basis for this specificity lies in the distinct binding pockets of the aptamers. The oxime substituent of this compound, which is absent in DFHBI, is thought to clash with a specific amino acid in the Spinach aptamer, preventing efficient binding.[1] In the Corn aptamer, this same group forms crucial hydrogen bonds that stabilize the complex and contribute to its high photostability.[1]
dot
Caption: Orthogonality of this compound and DFHBI with their respective aptamers.
Off-Target Effects
While the cross-reactivity between the Corn/DFHO and Spinach/DFHBI systems is low, the potential for off-target binding of this compound to other cellular components, such as proteins and non-target RNAs, is a critical consideration for ensuring the reliability of experimental results. To date, there is limited published data specifically characterizing the broad off-target profile of this compound. However, based on the known properties of similar small molecule fluorescent probes, several potential off-target interactions should be considered and can be investigated using established methodologies.
Potential Off-Target Interactions:
-
Non-specific RNA Binding: Small, planar, and somewhat hydrophobic molecules can intercalate into or bind non-specifically to various RNA structures, particularly those with accessible grooves or pockets.[10]
-
Protein Binding: Fluorescent dyes can interact with proteins through hydrophobic interactions, electrostatic interactions, or hydrogen bonding, potentially altering protein function or leading to non-specific background fluorescence.[11]
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
The following are detailed protocols for key experiments to evaluate the specificity and potential off-target effects of this compound and its alternatives.
In Vitro Aptamer-Fluorophore Cross-Reactivity Assay
Objective: To quantify the fluorescence activation of a fluorophore by its cognate versus a non-cognate RNA aptamer.
Methodology:
-
RNA Preparation: Synthesize or in vitro transcribe the Corn and Spinach/Broccoli RNA aptamers. Purify the RNA and ensure proper folding by heating to 90°C for 1 minute followed by snap-cooling on ice and addition of a folding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2).[12]
-
Fluorophore Preparation: Prepare stock solutions of this compound and DFHBI in DMSO.
-
Fluorescence Measurement: In a 96-well plate, mix the folded RNA aptamers with each fluorophore at a final concentration of 1 µM for the RNA and 1 µM for the dye.
-
Incubation: Incubate the mixtures at room temperature for 10-15 minutes to allow for binding.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for each fluorophore.
-
Analysis: Compare the fluorescence signal of each dye with its cognate aptamer versus the non-cognate aptamer.
dot
Caption: Workflow for in vitro cross-reactivity assay.
Cellular Thermal Shift Assay (CETSA) for Protein Off-Target Identification
Objective: To identify cellular proteins that are stabilized by binding to this compound, indicating a potential off-target interaction.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound at a relevant concentration. Include a vehicle-treated control group.[13]
-
Heating: Heat the cell lysates from both treated and control groups to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for a proteome-wide analysis.[13]
-
Data Analysis: Identify proteins that show increased thermal stability (i.e., remain soluble at higher temperatures) in the this compound-treated samples compared to the control. This indicates a direct binding interaction.
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
RNA Pull-down Assay for Non-target RNA Interaction
Objective: To identify cellular RNAs that bind non-specifically to this compound.
Methodology:
-
Probe Preparation: Synthesize a biotinylated version of this compound.
-
Cell Lysate Preparation: Prepare a cell lysate under conditions that preserve RNA integrity.
-
Pull-down: Incubate the biotinylated this compound with the cell lysate to allow for binding to any interacting RNAs.
-
Capture: Use streptavidin-coated beads to capture the biotinylated this compound and any bound RNA molecules.[14]
-
RNA Elution and Analysis: Elute the bound RNAs from the beads and identify them using methods such as RT-qPCR for specific candidates or RNA sequencing for a transcriptome-wide analysis.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[1]
Conclusion
This compound, in conjunction with the Corn and Squash aptamers, offers a robust and highly photostable system for live-cell RNA imaging. Its high degree of orthogonality with the Spinach/Broccoli-DFHBI system makes it suitable for multiplexed experiments. While this compound is reported to have low cytotoxicity, a comprehensive evaluation of its off-target interactions with cellular proteins and non-target RNAs is recommended for ensuring the highest fidelity in imaging experiments. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the performance and specificity of this compound and its alternatives in their specific experimental contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Determination of In Vitro and Cellular Turn-on Kinetics for Fluorogenic RNA Aptamers [jove.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 12. Determination of In Vitro and Cellular Turn-on Kinetics for Fluorogenic RNA Aptamers [jove.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Pull Down Assay - Lifeasible [lifeasible.com]
Quantitative comparison of DFHO with traditional RNA imaging techniques
For researchers, scientists, and drug development professionals navigating the dynamic world of RNA imaging, the emergence of the fluorogenic probe DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) presents a compelling alternative to traditional techniques. This guide provides a quantitative comparison of this compound-based imaging with established methods such as fluorescence in situ hybridization (FISH) and other RNA aptamer systems like Spinach and Mango, supported by experimental data and detailed protocols.
At the core of this compound's utility is its partnership with RNA aptamers, short, engineered RNA sequences that bind to specific molecules. When this compound binds to its cognate aptamers, such as Corn or Squash, its fluorescence is dramatically activated, allowing for the visualization of RNA in living cells. This "light-up" mechanism offers significant advantages over older techniques, particularly in studies requiring real-time monitoring of RNA dynamics.
Quantitative Performance Metrics: this compound vs. Traditional Methods
To facilitate a clear comparison, the following tables summarize key performance indicators for this compound and traditional RNA imaging techniques.
| Performance Metric | This compound (Corn Aptamer) | smFISH | Spinach/Broccoli (DFHBI/DFHBI-1T) | Mango (TO1-Biotin) |
| Signal-to-Background Ratio | High[1][2] | High (with sufficient probes)[3] | Moderate to High | High |
| Photostability | Excellent[4] | Moderate (dye-dependent) | Low to Moderate[4] | Moderate |
| Resolution | Diffraction-limited (~250 nm); Super-resolution potential | Single-molecule (~10-20 nm with super-resolution) | Diffraction-limited (~250 nm) | Diffraction-limited (~250 nm) |
| Quantum Yield | ~0.25[4] | Dye-dependent (e.g., Cy5 ~0.2-0.4) | ~0.72 (Spinach-DFHBI) | ~0.13 (Mango I-TO1-Biotin) |
| Live-Cell Compatible | Yes | No (requires cell fixation) | Yes | Yes |
Key Advantages of this compound in RNA Imaging
This compound, particularly when paired with the Corn aptamer, demonstrates exceptional photostability , a critical factor for long-term imaging and quantitative measurements. In direct comparisons, the Corn-DFHO complex shows significantly less photobleaching than the Broccoli-DFHBI complex.[4] After just 200 milliseconds of constant irradiation, the Broccoli-DFHBI complex loses over 50% of its fluorescence, while the Corn-DFHO complex shows minimal fluorescence loss even after 10 seconds of continuous illumination.[4] This remarkable stability allows for longer exposure times and more robust tracking of RNA molecules over time.
The signal-to-background ratio of the Corn-DFHO complex is notably high, benefiting from the fluorogenic nature of the dye which is essentially non-fluorescent until it binds to its target aptamer.[1][2] This leads to low background fluorescence in cells and clear visualization of the tagged RNA. While single-molecule FISH (smFISH) can also achieve a high signal-to-noise ratio, this is dependent on the use of a sufficient number of fluorescently labeled probes hybridizing to the target RNA.[3]
For live-cell imaging , this compound and other aptamer-based systems are the methods of choice as they do not require cell fixation, a prerequisite for FISH-based techniques. This enables the study of dynamic cellular processes involving RNA, such as transcription, transport, and localization, in real-time.
Signaling Pathways and Experimental Workflows
The fundamental principle behind this compound and other aptamer-based RNA imaging techniques is the induced fluorescence upon binding of a small molecule fluorophore to a specific RNA aptamer. This interaction is highly specific and forms the basis for visualizing the RNA of interest.
Signaling pathway for this compound-based RNA imaging.
The experimental workflow for these techniques varies. Below is a comparison of the general workflows for this compound-based live-cell imaging and smFISH.
Comparison of this compound and smFISH workflows.
Detailed Experimental Protocols
Live-Cell RNA Imaging with this compound and Corn Aptamer
This protocol is a general guideline and may require optimization for specific cell types and RNA targets.
-
Plasmid Construction:
-
The sequence of the Corn aptamer is cloned in-frame with the RNA of interest into a suitable mammalian expression vector. The aptamer can be placed at the 5' or 3' end, or within an intron of the target gene.
-
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect the cells with the plasmid construct using a standard transfection reagent according to the manufacturer's protocol.
-
-
Cell Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM.
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for this compound uptake and binding to the aptamer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission maxima ≈ 505/545 nm).
-
Live-cell imaging can be performed immediately after the incubation period. For time-lapse imaging, maintain the cells at 37°C and 5% CO2.
-
Single-Molecule Fluorescence in Situ Hybridization (smFISH)
This is a generalized protocol for smFISH and requires careful optimization of probe design, hybridization, and washing steps.
-
Probe Design and Synthesis:
-
Design a set of 20-50 short (e.g., 20-nucleotide) oligonucleotide probes that are complementary to the target RNA sequence.
-
The probes are typically synthesized with a fluorescent dye (e.g., Cy5) at the 3' end.
-
-
Cell Culture, Fixation, and Permeabilization:
-
Grow cells on coverslips.
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 70% ethanol for at least 1 hour at 4°C.
-
-
Hybridization:
-
Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC).
-
Prepare a hybridization buffer containing the fluorescently labeled probes (e.g., 10% formamide, 2x SSC, and the probe set).
-
Add the hybridization buffer to the cells and incubate overnight at 37°C in a humidified chamber.
-
-
Washing:
-
Wash the cells multiple times with the wash buffer to remove unbound probes.
-
A final wash may be performed with 2x SSC.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a high-magnification objective and appropriate filter sets for the chosen fluorophore. Individual RNA molecules will appear as diffraction-limited spots.
-
Live-Cell RNA Imaging with Spinach/Broccoli Aptamers
This protocol is similar to that for this compound but uses the DFHBI or DFHBI-1T fluorophore.
-
Plasmid Construction:
-
Clone the Spinach or Broccoli aptamer sequence in-frame with the RNA of interest in an expression vector.
-
-
Cell Culture and Transfection:
-
Transfect the cells with the plasmid construct as described for the this compound protocol.
-
-
Cell Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
DFHBI/DFHBI-1T Staining:
-
Prepare a stock solution of DFHBI or DFHBI-1T in DMSO.
-
Dilute the fluorophore in pre-warmed cell culture medium to a final concentration of 10-40 µM.
-
Replace the existing medium with the fluorophore-containing medium and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for DFHBI/DFHBI-1T (Excitation/Emission maxima ≈ 472/507 nm).
-
Logical Framework for Selecting an RNA Imaging Technique
The choice of an appropriate RNA imaging technique depends on the specific research question and experimental constraints.
Decision tree for selecting an RNA imaging technique.
References
- 1. Corn-Based Fluorescent Light-Up Biosensors with Improved Signal-to-Background Ratio for Label-Free Detection of Long Noncoding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent RNA Aptamer Systems: DFHO, Spinach, and Broccoli
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize RNA in living cells is crucial for understanding its diverse roles in cellular processes and for the development of RNA-targeted therapeutics. Fluorescent light-up RNA aptamers, which bind to specific fluorogens and activate their fluorescence, have emerged as powerful tools for real-time RNA imaging. This guide provides an objective comparison of the performance of three prominent aptamer systems: those binding 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), and the well-established Spinach and Broccoli aptamers that bind 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI).
Introduction to Fluorescent RNA Aptamers
Fluorescent RNA aptamers are short, single-stranded RNA molecules that are selected in vitro to bind to specific target molecules. In the context of cellular imaging, these aptamers are designed to bind to cell-permeable, non-fluorescent or weakly fluorescent dyes (fluorogens). Upon binding, the aptamer induces a conformational change in the fluorogen, causing it to become highly fluorescent. This "light-up" mechanism provides a high signal-to-background ratio, enabling the visualization of RNA transcripts in real-time within living cells.
The Spinach aptamer was the first in vitro-selected RNA mimic of Green Fluorescent Protein (GFP).[1][2] Subsequent research has led to the development of improved versions like Spinach2 and the independently selected Broccoli aptamer, both of which also bind to DFHBI.[1][3] More recently, the fluorogen this compound has been utilized with aptamers like Corn, Orange Broccoli, and Red Broccoli to offer distinct spectral properties and, most notably, enhanced photostability.[4][5]
Performance Comparison: this compound, Spinach, and Broccoli Systems
The choice of an aptamer-fluorogen system depends on several key performance characteristics. This section provides a comparative overview of the this compound-binding aptamers (represented by Corn and Broccoli derivatives) and the DFHBI-binding Spinach and Broccoli aptamers.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for each system. It is important to note that the performance of this compound is dependent on its partner aptamer.
| Property | This compound-binding Aptamers (e.g., Corn, Red Broccoli) | Spinach Aptamer System | Broccoli Aptamer System |
| Fluorogen | This compound | DFHBI, DFHBI-1T | DFHBI, DFHBI-1T |
| Size (nucleotides) | ~49-98 nt (Varies with aptamer) | ~98 nt (Spinach2) | 49 nt |
| Excitation Max (nm) | ~505-515 nm | ~470 nm | ~470 nm |
| Emission Max (nm) | ~545-582 nm | ~505 nm | ~505 nm |
| Quantum Yield | ~0.414 (Orange/Red Broccoli-DFHO) | 0.72 (Spinach-DFHBI) | 0.414 (Broccoli-DFHBI-1T) |
| Extinction Coefficient (M⁻¹cm⁻¹) | 29,000 (this compound) | 27,000 (DFHBI) | 28,900 (Broccoli-DFHBI-1T) |
| Dissociation Constant (Kd) | 70 nM (Corn-DFHO) | 305 ± 39 nM (Spinach2-DFHBI-1T) | 305 ± 39 nM (Broccoli-DFHBI-1T) |
| Photostability | High (Corn-DFHO) | Low | Low |
| Thermal Stability | Moderate | Moderate (~37°C for Spinach2) | High (~48°C) |
| Mg²⁺ Dependence | Not specified | High | Low |
Note: Some values are for specific derivatives (e.g., Spinach2, Broccoli with DFHBI-1T) and may vary slightly between different constructs or experimental conditions. Data is compiled from multiple sources.[2][3][4][6][7][8][9]
Key Performance Insights
-
Brightness: Broccoli is reported to be twice as bright as Spinach2 when bound to DFHBI, which is attributed to its higher thermal stability and lower dependence on magnesium concentration.[5][10] The brightness of this compound-based systems is comparable to or can exceed that of DFHBI systems, depending on the aptamer used.[7][11]
-
Photostability: This is the standout advantage of the Corn-DFHO system. While Spinach and Broccoli-DFHBI complexes are known to photobleach rapidly, the Corn-DFHO complex exhibits remarkable photostability, making it suitable for quantitative and long-term imaging studies.[4][5] However, it is crucial to note that not all this compound-binding aptamers confer photostability; Orange and Red Broccoli, for instance, still exhibit rapid photobleaching when bound to this compound.[4][5][7]
-
Size: At 49 nucleotides, the Broccoli aptamer is significantly smaller than the original 98-nucleotide Spinach aptamer, which can be advantageous for genetic encoding and minimizing disruption to the tagged RNA.[5][6]
-
In Vivo Performance: Broccoli was specifically evolved for better performance in living cells, showing more robust folding and fluorescence in the low-magnesium environment of the cytoplasm compared to Spinach.[3][8] The photostability of Corn-DFHO makes it particularly well-suited for in vivo quantitative measurements.[4]
Signaling Pathway and Experimental Workflow
The fundamental principle for all three systems involves the binding of a fluorogen by the RNA aptamer, leading to fluorescence activation.
Caption: General signaling pathway for fluorescent RNA aptamers.
A typical experimental workflow for utilizing these aptamer systems for in-cell RNA imaging is outlined below.
Caption: Experimental workflow for in-cell RNA imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments.
In Vitro Transcription and RNA Purification
-
Template Generation: Synthesize a DNA template containing the T7 RNA polymerase promoter followed by the desired aptamer sequence.
-
In Vitro Transcription: Perform in vitro transcription using a T7 RNA polymerase kit according to the manufacturer's instructions. Incubate the reaction at 37°C for 2-4 hours.[12]
-
DNase Treatment: Add DNase I to the transcription reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.[13]
-
Purification: Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantification: Determine the concentration of the purified RNA using a spectrophotometer.
In Vitro Fluorescence Measurement
-
RNA Folding: Dilute the purified RNA aptamer in a suitable buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂). Heat the RNA to 95°C for 2 minutes and then cool on ice for 3 minutes to ensure proper folding.[13]
-
Fluorogen Addition: Add the fluorogen (DFHBI or this compound) to the folded RNA solution at a final concentration typically ranging from 1-20 µM.[7][14]
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for binding.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the specific aptamer-fluorogen complex.[1][15]
Live Cell Imaging
-
Cell Culture and Transfection: Plate cells on a suitable imaging dish (e.g., glass-bottom dish). Transfect the cells with the plasmid encoding the aptamer-tagged RNA of interest using a standard transfection reagent.
-
Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.[6]
-
Fluorogen Incubation: Replace the cell culture medium with fresh medium containing the fluorogen (e.g., 10-40 µM DFHBI or this compound). Incubate for 30-60 minutes.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets. For quantitative studies, it is important to use consistent imaging parameters (e.g., exposure time, laser power).[4]
-
Data Analysis: Quantify the fluorescence intensity in the cells of interest. Subtract background fluorescence from non-transfected cells or cells not incubated with the fluorogen.[6]
Logical Framework for Aptamer Selection
The choice between these aptamer systems depends on the specific experimental requirements.
Caption: Decision tree for selecting an appropriate aptamer system.
Conclusion
The this compound, Spinach, and Broccoli aptamer systems each offer unique advantages for RNA imaging. For applications requiring high photostability and quantitative measurements, the Corn-DFHO system is the superior choice. For general live-cell imaging where brightness and robust performance in the cellular environment are key, the Broccoli aptamer is often preferred over Spinach due to its smaller size, higher thermal stability, and lower magnesium dependence.[3][6] Researchers should carefully consider the specific requirements of their experiments to select the most suitable fluorescent RNA aptamer system.
References
- 1. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A protein-independent fluorescent RNA aptamer reporter system for plant genetic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Split-Spinach Aptamer for Monitoring Nanoparticle Assembly Involving Multiple Contiguous RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spinach RNA aptamer detects lead (II) with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Validation of DFHO for RNA Imaging: A Comparative Guide
For researchers navigating the landscape of in vivo RNA imaging, selecting the optimal fluorescent probe is a critical decision. This guide provides a comprehensive comparison of the DFHO-Corn system with other leading alternatives, supported by available experimental data. We delve into the quantitative performance of these systems and provide detailed protocols to aid in the design and execution of in vivo validation studies in animal models.
Performance Comparison of In Vivo RNA Imaging Probes
The selection of an RNA imaging probe for in vivo applications hinges on several key performance metrics. Here, we summarize the available quantitative data for this compound-Corn and its primary alternatives: DFHBI-based systems (Spinach/Broccoli), the Mango system, and the protein-based MS2 system. It is important to note that direct, side-by-side in vivo comparisons in animal models are limited in the literature; therefore, this table incorporates data from in vitro and live-cell experiments to provide a comparative overview.
| Feature | This compound-Corn | DFHBI-Spinach/Broccoli | Mango-TO1-Biotin | MS2-MCP-FP |
| Fluorophore | This compound | DFHBI & derivatives (e.g., BI) | Thiazole Orange (TO1)-Biotin | Fluorescent Proteins (e.g., GFP, mCherry) |
| Aptamer/Tag | Corn | Spinach, Broccoli | Mango | 24x MS2 stem loops |
| Excitation Max (nm) | ~505[1] | ~472 (DFHBI-1T) | ~510 | Varies with FP (e.g., ~488 for GFP) |
| Emission Max (nm) | ~545[1] | ~507 (DFHBI-1T) | ~535 | Varies with FP (e.g., ~507 for GFP) |
| Quantum Yield | 0.25[2] | ~0.72 (DFHBI with Spinach2) | ~0.13 | Varies with FP (e.g., ~0.6 for EGFP) |
| Photostability | High; significantly more photostable than DFHBI-based systems in vitro and in cells.[3] | Moderate to Low; prone to photobleaching. | High | Varies with FP; some are highly photostable. |
| Signal-to-Background | High; this compound is non-fluorescent until bound by Corn.[4] | Moderate; some background from unbound fluorophore. | High; significant fluorescence enhancement upon binding. | Moderate to High; can be improved with nuclear localization signals on unbound MCP-FP. |
| Toxicity | Negligible cytotoxicity reported in living cells.[3] | Generally low toxicity. | Low toxicity reported. | Potential for immunogenicity and aggregation of the fusion protein. |
| In Vivo Delivery | Lentiviral or AAV vectors expressing the Corn aptamer. | Lentiviral or AAV vectors expressing the aptamer. | Lentiviral or AAV vectors expressing the aptamer. | Transgenic animals or viral vectors expressing both the MS2-tagged RNA and MCP-FP. |
Experimental Protocols for In Vivo Validation
Validating a new RNA imaging probe like this compound-Corn in an animal model requires a systematic approach. Below are detailed methodologies for key experiments.
Vector Production for In Vivo Delivery of Corn Aptamer
a) Lentiviral Vector Production:
-
Plasmid Construction: Clone the sequence of the Corn RNA aptamer into a third-generation lentiviral transfer plasmid under the control of a suitable promoter (e.g., U6 for non-coding RNAs or integrated into the 3' UTR of a gene of interest for mRNA tracking).
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the HEK293T cells with the transfer plasmid containing the Corn aptamer sequence and the lentiviral packaging plasmids (e.g., pMD2.G, pMDLg/pRRE, and pRSV-Rev) using a transfection reagent like PEI.
-
Virus Collection and Concentration: Harvest the supernatant containing the lentiviral particles 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter and concentrate the virus by ultracentrifugation or using a commercially available concentration kit.
-
Titration: Determine the viral titer using a method such as qPCR to quantify the number of viral genomes or by transducing target cells and measuring the expression of a co-expressed reporter gene.
b) Adeno-Associated Virus (AAV) Vector Production:
-
Plasmid Construction: Clone the Corn aptamer sequence into an AAV transfer plasmid containing the necessary inverted terminal repeats (ITRs).
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the AAV transfer plasmid, a helper plasmid (providing adenoviral genes), and a plasmid encoding the desired AAV serotype capsid proteins.
-
Virus Purification: Harvest the cells 48-72 hours post-transfection and lyse them to release the AAV particles. Purify the AAV vectors using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
Titration: Determine the genomic titer of the purified AAV vectors by qPCR.
Animal Model and Probe Administration
-
Animal Model: The choice of animal model will depend on the research question. Common models include mice and rats. For targeted expression, transgenic lines or specific Cre-driver lines can be used.
-
Vector Administration:
-
Lentivirus: For localized expression, stereotactic injection into the target tissue (e.g., brain) can be performed. For systemic delivery, intravenous injection can be used, although transduction efficiency may vary between organs.
-
AAV: AAVs can be delivered systemically (e.g., via tail vein injection) or locally (e.g., intracranial or intramuscular injection) depending on the serotype and the target organ.
-
-
This compound Fluorophore Administration: this compound is a cell-permeable dye.[3] It can be administered to the animal through intraperitoneal (IP) or intravenous (IV) injection. The optimal dose and timing relative to imaging will need to be empirically determined.
In Vivo Imaging using Intravital Microscopy
-
Surgical Preparation: Anesthetize the animal and perform the necessary surgery to expose the tissue of interest. For example, for brain imaging, a cranial window can be implanted. For abdominal organs, a portion of the skin and muscle can be resected to expose the organ. Maintain the animal's body temperature throughout the procedure.
-
Microscopy Setup: Use a multiphoton microscope for deep-tissue imaging with reduced scattering and phototoxicity.
-
Excitation: Use a tunable laser set to the excitation maximum of this compound (~505 nm).
-
Emission: Collect the emitted fluorescence using a bandpass filter appropriate for this compound's emission spectrum (~530-560 nm).
-
-
Image Acquisition:
-
Acquire z-stacks to obtain three-dimensional information of the tissue.
-
For dynamic studies, perform time-lapse imaging.
-
To assess photostability, acquire a time series of images under continuous illumination and measure the decay in fluorescence intensity.
-
Image Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to correct for motion artifacts and background noise.
-
Signal-to-Background Ratio (SBR):
-
Define a region of interest (ROI) containing the fluorescent signal from the RNA-probe complex.
-
Define a background ROI in a nearby area with no apparent signal.
-
Calculate the SBR as the mean intensity of the signal ROI divided by the mean intensity of the background ROI.
-
-
Photobleaching Analysis:
-
In a time-lapse series, measure the mean fluorescence intensity within an ROI over time.
-
Plot the intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching half-life.
-
-
Toxicity Assessment: Monitor the animals for any signs of distress or adverse reactions following vector and fluorophore administration. At the end of the experiment, tissues can be collected for histological analysis to assess for any signs of inflammation or cellular damage.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in the in vivo validation of this compound for RNA imaging, the following diagrams have been generated.
References
- 1. Aptamer-programmable adeno-associated viral vectors as a novel platform for cell-specific gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DFHO: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO)
This document provides detailed procedural guidance for the safe and compliant disposal of this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime), a fluorogenic dye used for imaging RNA in living cells. Adherence to these protocols is essential for ensuring personnel safety and environmental protection. While some suppliers state that this compound is non-hazardous, it is imperative to handle all laboratory chemicals with a consistent and high standard of care.
Immediate Safety Considerations:
-
Hazard Assessment: While this compound is noted for its low cytotoxicity, a comprehensive risk assessment should be conducted before handling.[1] The Safety Data Sheet (SDS) indicates potential for mild respiratory tract, skin, and eye irritation upon contact.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling this compound in solid or solution form. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Engineering Controls: Work with solid this compound or concentrated stock solutions should be performed in a well-ventilated area. A laboratory fume hood is recommended to minimize the potential for inhalation of any dust or aerosols.[2]
-
Spill Response: In the event of a spill, cover the area with a suitable absorbent material. Sweep up the material, place it in a sealed, appropriate container for disposal, and clean the affected area thoroughly.
Operational and Disposal Plan:
The primary disposal pathway for this compound waste involves collection as non-hazardous chemical waste. Due to its nature as a synthetic organic compound, it should not be disposed of down the drain or in the regular trash.
Data Presentation: Key Chemical and Safety Properties
The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [3] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [3] |
| Molecular Weight | 281.2 g/mol | [3] |
| CAS Number | 1420815-34-4 | [3] |
| Appearance | Lyophilized solid | [3] |
| Storage Temperature | -20°C | [3][4] |
| Solubility in DMSO | Up to 100 mM | [4][5] |
| Purity | ≥98% (HPLC) | [4][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
This section provides detailed methodologies for the proper disposal of this compound waste streams, including unused solid material, stock solutions, and contaminated labware.
Protocol 1: Disposal of Unused Solid this compound
-
Containerization: Place the original vial containing the unused solid this compound into a larger, sealable, and clearly labeled waste container.
-
Labeling: Affix a hazardous waste tag or label that complies with your institution's Environmental Health and Safety (EHS) guidelines. At a minimum, the label should include:
-
The full chemical name: "this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime)"
-
The quantity of waste.
-
The date of accumulation.
-
The generating lab's information (Principal Investigator, room number).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Pickup Request: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.
Protocol 2: Disposal of Aqueous and Solvent-Based this compound Solutions
This protocol applies to working solutions (e.g., in buffer or DMSO) and any rinsate from cleaning contaminated glassware.
-
Collection: Pour all liquid waste containing this compound into a dedicated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene carboy).
-
Note: Do not mix this compound waste with other chemical waste streams unless confirmed to be compatible.
-
-
Labeling: Clearly label the liquid waste container with "Aqueous/Organic Waste with this compound," listing the chemical name and approximate concentration. Include all solvent components (e.g., DMSO, buffer salts).
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within secondary containment to prevent spills.
-
Disposal: Once the container is full, arrange for pickup and disposal via your institution's EHS office.
Protocol 3: Disposal of Contaminated Labware
This protocol covers items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with this compound.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a durable plastic bag.
-
Labeling: Label the container as "Solid Waste Contaminated with this compound," including the chemical name.
-
Storage: Keep the container sealed when not in use and store it in the laboratory's designated waste accumulation area.
-
Disposal: When the container is full, seal the bag and arrange for pickup through your institution's EHS department as chemical waste. Do not dispose of this waste in regular or biohazardous trash bins.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of various this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling DFHO
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 3,5-Difluoro-4-Hydroxybenzylidene Imidazolinone-2-Oxime (DFHO), a fluorogenic dye used in RNA imaging. Adherence to these procedures is essential for maintaining a safe laboratory environment. While this compound is considered non-hazardous by its supplier, it is imperative to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE) for this compound Handling
The following table summarizes the recommended personal protective equipment for handling this compound in its lyophilized powder form and when reconstituted in a solvent such as DMSO or water.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required; use in a well-ventilated area. A dust mask (N95 or P1) may be used for nuisance levels of dust.[1] |
| Preparing Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood or a well-ventilated area.[1] |
| Handling this compound Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required for small spills. For larger spills or in poorly ventilated areas, a respirator may be necessary. |
This compound Handling and Storage Protocols
Proper handling and storage are crucial for the stability of this compound and the safety of laboratory personnel.
Experimental Protocols: Reconstitution of Lyophilized this compound
Objective: To safely and accurately prepare a stock solution of this compound.
Materials:
-
Vial of lyophilized this compound
-
Dimethyl sulfoxide (DMSO) or nuclease-free water (pH >7.4)
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Ensure all necessary PPE is donned before handling the chemical.
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Alternatively, for aqueous solutions, add water (pH >7.4) to a concentration of 100 µM.
-
Close the vial tightly and vortex gently until the powder is completely dissolved.
-
If using water for reconstitution, titrate the solution back to a neutral pH to ensure stability.
-
Label the vial clearly with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended in the storage table below.
Storage Conditions
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Lyophilized Powder | -20°C | Keep in a dry, dark place. | Up to 2 years |
| Stock Solution in DMSO | -20°C or -80°C | Protect from light. | 1 month at -20°C, 6 months at -80°C |
| Aqueous Stock Solution | -20°C | Protect from light. | Use within a short period; long-term stability may be limited. |
Emergency and Disposal Plans
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Experimental Protocols: this compound Spill Cleanup
Objective: To safely clean and decontaminate an area after a this compound spill.
Materials:
-
Spill kit (containing absorbent material, such as vermiculite or sand)
-
Waste container with a lid
-
Personal Protective Equipment (as specified in the table above)
-
Soap and water
Procedure:
-
Evacuate and Alert: Alert others in the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For small spills, proceed with cleanup. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat.
-
Contain the Spill: Cover the spill with a suitable absorbent material.[1]
-
Clean the Area: Once the spill is absorbed, carefully sweep the material into a designated waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the waste container and dispose of it as unused chemical waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3] |
Disposal Plan
This compound is considered non-hazardous; however, all chemical waste should be disposed of responsibly.
-
Unused Product: Dispose of as unused chemical waste in accordance with your institution's and local environmental regulations.[3] Do not pour down the drain unless permitted by local guidelines for non-hazardous chemicals.
-
Contaminated Materials: Absorbent materials, gloves, and other items used to clean up spills should be placed in a sealed container and disposed of as chemical waste.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
